Hydroxy-PEG2-(CH2)2-Boc
Description
Properties
IUPAC Name |
tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOWESVURLUVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564500 | |
| Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133803-81-3 | |
| Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG2-(CH2)2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Hydroxy-PEG2-(CH2)2-Boc, a bifunctional linker molecule increasingly utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details the chemical properties, a representative synthesis protocol, purification methods, and the role of this linker in targeted drug delivery systems.
Introduction to this compound
This compound, systematically named tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, is a valuable heterobifunctional linker. Its structure comprises a hydroxyl (-OH) group for further conjugation, a hydrophilic di-ethylene glycol (PEG2) spacer to improve solubility, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group offers a stable carbamate that can be readily removed under acidic conditions to reveal a primary amine, enabling subsequent conjugation to other molecules of interest.
The key attributes of this linker, including its defined length, hydrophilicity, and orthogonal protecting group strategy, make it an important building block in the modular construction of complex bioconjugates.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Systematic Name | tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate |
| Synonyms | N-Boc-amino-PEG2-alcohol, Boc-NH-PEG2-OH |
| CAS Number | 139115-92-7 |
| Molecular Formula | C11H23NO5 |
| Molecular Weight | 249.30 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and water |
Synthesis of this compound
The synthesis of this compound is achieved through the selective N-protection of the primary amine of 2-(2-(2-aminoethoxy)ethoxy)ethanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The higher nucleophilicity of the amine compared to the hydroxyl group allows for a chemoselective reaction.
Synthesis Workflow
The overall synthetic process can be visualized as a straightforward, single-step protection reaction followed by purification.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is a representative procedure based on standard Boc protection of amino alcohols.
Materials:
-
2-(2-(2-aminoethoxy)ethoxy)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes or petroleum ether
Procedure:
-
To a solution of 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Table 2: Stoichiometry of Reactants
| Reactant | Molar Eq. |
| 2-(2-(2-aminoethoxy)ethoxy)ethanol | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 |
| Triethylamine (TEA) | 1.1 |
Purification of this compound
The crude product is typically purified by silica gel column chromatography to remove unreacted starting materials and by-products.
Purification Protocol
-
Dissolve the crude product in a minimal amount of DCM.
-
Prepare a silica gel column packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50-70% EtOAc).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Table 3: Representative Purification Data
| Parameter | Value |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System | Ethyl Acetate / Hexanes (gradient) |
| Expected Yield | 85-95% |
| Expected Purity | >95% (as determined by NMR and LC-MS) |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 4: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.0-5.2 (br s, 1H, NH), 3.75-3.55 (m, 8H, OCH₂CH₂O), 3.52 (t, 2H, CH₂OH), 3.30 (q, 2H, CH₂NH), 2.55 (br s, 1H, OH), 1.44 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.1 (C=O), 79.2 (C(CH₃)₃), 72.5, 70.3, 70.2, 61.7 (OCH₂), 40.3 (CH₂NH), 28.4 (C(CH₃)₃). |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₂₄NO₅⁺: 250.16; found: 250.16. [M+Na]⁺ calculated for C₁₁H₂₃NNaO₅⁺: 272.14; found: 272.15. |
Applications in Drug Development
This compound is a key component in the construction of PROTACs and ADCs, where it serves as a flexible and hydrophilic linker.
Role in PROTACs
In a PROTAC, the linker connects a ligand for a target protein (warhead) to a ligand for an E3 ubiquitin ligase. The properties of the linker, such as its length and composition, are critical for the formation of a stable ternary complex and subsequent target protein degradation. The hydrophilic nature of the PEG spacer in this compound can improve the overall solubility and cell permeability of the PROTAC molecule.[1][2][3]
Caption: Role of the linker in PROTAC-mediated protein degradation.
Role in Antibody-Drug Conjugates (ADCs)
In an ADC, the linker connects a monoclonal antibody to a potent cytotoxic drug (payload).[4][5][6] The linker's stability in circulation and its ability to release the payload at the target site are crucial for the efficacy and safety of the ADC.[6] The hydroxyl group of this compound provides a conjugation point for the payload, while the deprotected amine can be used to attach it to the antibody.
References
An In-depth Technical Guide to Hydroxy-PEG2-(CH2)2-Boc and its Analogs in Bioconjugation and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction and Structural Clarification
The compound commonly referred to as Hydroxy-PEG2-(CH2)2-Boc is a bifunctional, polyethylene glycol (PEG)-based linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The nomenclature, however, can be ambiguous. The most prevalent and well-documented molecule fitting this general description is tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate , which technically contains a PEG3 (three-unit) backbone.
This guide will focus primarily on this common analog, CAS 139115-92-7, while acknowledging other related structures. These molecules are valued for their dual functionality: a terminal hydroxyl (-OH) group available for further chemical modification and a tert-Butyloxycarbonyl (Boc)-protected amine, which can be deprotected to reveal a reactive primary amine.[4][5] The integrated PEG chain enhances aqueous solubility and provides a flexible spacer, which is often crucial for optimizing the efficacy of the final conjugate.[3][5]
Core Chemical and Physical Properties
The properties of the primary compound of interest, tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, are summarized below. These data are essential for experimental design, including reaction setup, purification, and storage.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 139115-92-7 | [6][7][8] |
| Molecular Formula | C₁₁H₂₃NO₅ | [4][6][7] |
| Molecular Weight | 249.30 g/mol | [4][6][7][8] |
| Appearance | Colorless to light yellow liquid/oil | [9][10] |
| Purity | ≥95% | [4][7] |
| Density | 1.071 g/cm³ | [6][10] |
| Solubility | Soluble in DMSO, Dichloromethane (DCM), DMF | [5] |
| Storage Conditions | Store at -20°C for long-term (years) | [10] |
Spectroscopic and Analytical Data
| Data Type | Details | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ 3.77-3.71 (m, 2H), 3.66-3.55 (m, 8H), 3.49-3.31 (m, 2H), 1.45 (s, 9H) | [9] |
| ¹³C NMR | (100 MHz, CDCl₃) δ 156.2, 79.9, 73.0, 70.6, 70.5, 70.0, 61.9, 40.5, 28.6 | [9] |
| HRMS (ESI) | Calculated for C₁₁H₂₄NO₅ [M+H]⁺: 250.1654, Found: 250.1649 | [9] |
Experimental Protocols
Detailed methodologies for the synthesis of the linker and its subsequent use in forming complex bioconjugates are provided below. These protocols are foundational for researchers working with this class of molecules.
Synthesis of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
This protocol describes the selective mono-Boc protection of the primary amine of 2-[2-(2-aminoethoxy)ethoxy]ethanol.
-
Materials:
-
2-[2-(2-aminoethoxy)ethoxy]ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-[2-(2-aminoethoxy)ethoxy]ethanol (e.g., 600 mg, 4.02 mmol) in a mixture of methanol and triethylamine (9:1 v/v, e.g., 68 mL).[9]
-
Slowly add di-tert-butyl dicarbonate (e.g., 1.75 g, 8.04 mmol) to the solution.[9]
-
Stir the reaction mixture under reflux conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent by distillation under reduced pressure.[9]
-
Perform an extractive workup on the residue using dichloromethane (DCM) and water.[9]
-
Collect the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product.[9]
-
Boc Group Deprotection to Yield the Free Amine
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to expose the primary amine for subsequent conjugation.
-
Materials:
-
Boc-protected PEG linker (e.g., CAS 139115-92-7)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[11][12]
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to acid-catalyzed side reactions, add a scavenger like TIS (2.5-5% v/v).[12]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the deprotection via TLC or LC-MS (typically 1-2 hours).[12]
-
Once complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
To obtain the free amine, dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG-alcohol linker.[12]
-
General Protocol for PROTAC Synthesis using a PEG Linker
This protocol provides a generalized two-step workflow for synthesizing a PROTAC by coupling an E3 ligase ligand and a Protein of Interest (POI) ligand using a bifunctional PEG linker.
-
Materials:
-
E3 ligase ligand with a suitable functional group (e.g., pomalidomide-NH₂)
-
POI ligand with an orthogonal functional group (e.g., a phenol or alkyne)
-
Bifunctional PEG linker (e.g., HOOC-PEGn-OH, subsequently functionalized)
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., preparative HPLC)
-
-
Procedure:
-
First Coupling Reaction:
-
Activate the carboxyl group of a functionalized linker (e.g., HOOC-PEGn-N₃) using coupling reagents like HATU and DIPEA in a suitable solvent like DMF.
-
Add the E3 ligase ligand (e.g., pomalidomide-NH₂) to the activated linker solution.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.[1]
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]
-
-
Second Coupling Reaction (Example: Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent.[1]
-
Add a copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate) to initiate the click reaction.
-
Stir until completion and purify the final PROTAC molecule using preparative HPLC.
-
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the key experimental and conceptual workflows involving Hydroxy-PEG-Boc linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 5. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 6. 2-[2-(2-t-Boc-aminoethoxy)ethoxy]ethanol | 139115-92-7 | FB18924 [biosynth.com]
- 7. Boc-NH-PEG3-OH - Cayman Chemical [bioscience.co.uk]
- 8. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C11H23NO5 | CID 15742132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2-[2-(2-HYDROXY-ETHOXY)-ETHOXY]-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER | 139115-92-7 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Properties of a Key Linker: A Technical Guide to the Solubility and Stability of Hydroxy-PEG2-(CH2)2-Boc
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of linker molecules is paramount for successful therapeutic design. This in-depth technical guide focuses on Hydroxy-PEG2-(CH2)2-Boc, a bifunctional linker increasingly utilized in the synthesis of complex drug conjugates, including proteolysis-targeting chimeras (PROTACs). This document provides a comprehensive overview of its solubility in various solvents and its stability under different conditions, supported by detailed experimental protocols and visual workflows.
This compound, chemically known as tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (CAS Number: 139115-91-6), possesses a terminal hydroxyl group for further functionalization and a Boc-protected amine, connected by a hydrophilic di-ethylene glycol (PEG2) spacer. This structure imparts specific solubility and stability characteristics that are critical for its handling, storage, and application in multi-step synthetic processes.
Solubility Profile
Based on the data for its PEG3 analog, this compound is expected to exhibit good solubility in a range of common laboratory solvents. The following table summarizes the approximate solubility of the closely related Boc-NH-PEG3-OH, which can be used as a strong indicator for the solubility of the target molecule.
| Solvent | Estimated Solubility (Boc-NH-PEG3-OH) |
| Dimethylformamide (DMF) | ~ 30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~ 15 mg/mL |
| Ethanol | ~ 15 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 10 mg/mL |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
It is generally noted that this compound is soluble in polar organic solvents.
Stability Characteristics
The stability of this compound is primarily dictated by the Boc (tert-butyloxycarbonyl) protecting group and the ether linkages within the PEG spacer.
pH Sensitivity: The Boc group is notoriously labile under acidic conditions. Exposure to strong acids will lead to the deprotection of the amine, yielding the free amine and byproducts such as isobutene and carbon dioxide. The compound is generally stable in neutral and basic aqueous solutions for short periods. However, long-term storage of aqueous solutions is not recommended as hydrolysis of the carbamate can occur over time, especially at non-neutral pH. For a similar compound, it is advised that aqueous solutions not be stored for more than one day.
Temperature and Light: The compound is chemically stable under standard ambient conditions (room temperature). For long-term storage, it is recommended to keep it in a dry, dark place at room temperature[1]. Some suppliers suggest refrigeration. The compound is also noted to be sensitive to light and moisture, which can potentially lead to degradation[2][3][4].
Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis[5].
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Solvents of interest (e.g., Water, PBS, Ethanol, DMSO)
-
2 mL screw-cap vials
-
Orbital shaker or rotator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, CAD, or ELSD)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually inspect the vials to ensure excess solid remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or other desired units.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
This protocol evaluates the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 2, 4, 7, 9, 12)
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
Temperature-controlled chambers
-
Photostability chamber
-
HPLC system with a UV or other suitable detector
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. A reverse-phase C18 column is often a good starting point.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Hydrolytic Stability: Dilute the stock solution in buffers of different pH values. Store the solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C) and protect from light.
-
Oxidative Stability: Add a low concentration of hydrogen peroxide to a solution of the compound and store at a controlled temperature.
-
Photostability: Expose a solution of the compound to controlled light conditions in a photostability chamber.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.
-
Analysis: Analyze the samples by the developed HPLC method.
-
Data Evaluation:
-
Monitor the peak area of the intact compound over time to determine the degradation rate.
-
Identify and quantify any major degradation products.
-
Plot the percentage of the remaining compound against time for each condition.
-
Caption: Workflow for HPLC-Based Stability Assessment.
Signaling Pathways and Applications
This compound is not directly involved in signaling pathways but serves as a crucial component in the synthesis of molecules that are. For instance, in the field of PROTACs, this linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase. The resulting PROTAC then induces the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Role of Linker in PROTAC-Mediated Degradation.
Conclusion
This compound is a versatile linker with favorable solubility in polar organic solvents and moderate aqueous solubility, attributed to its hydrophilic PEG spacer. Its stability is a key consideration, particularly its sensitivity to acidic conditions which readily cleaves the Boc protecting group. For optimal use, storage in a dry, dark environment is recommended, and prolonged storage in aqueous solutions should be avoided. The provided experimental protocols offer a framework for researchers to quantitatively assess the solubility and stability of this linker, ensuring its effective application in the synthesis of next-generation therapeutics.
References
- 1. lookchem.com [lookchem.com]
- 2. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Navigating the Chemical Landscape of Hydroxy-PEG2-(CH2)2-Boc: A Technical Guide
For Immediate Release
In the intricate world of drug development and bioconjugation, precision and clarity in chemical nomenclature are paramount. The term "Hydroxy-PEG2-(CH2)2-Boc" represents a class of molecules crucial for the synthesis of advanced therapeutics, yet its exact identity can be ambiguous. This technical guide provides an in-depth analysis of the most probable interpretations of this nomenclature, offering key data, experimental insights, and workflow visualizations for researchers, scientists, and professionals in drug development.
The ambiguity in "this compound" arises from the variable placement of the polyethylene glycol (PEG), ethyl, and Boc-protected functionalities. This guide clarifies these interpretations by focusing on three distinct, commercially available compounds, each with a unique CAS number and molecular weight.
Core Chemical Data at a Glance
To facilitate clear comparison, the quantitative data for the three interpretations of "this compound" are summarized below.
| Chemical Name | Structure | CAS Number | Molecular Weight ( g/mol ) |
| tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | HO-(PEG)2-(CH2)2-COOtBu | 133803-81-3 | 234.29[1] |
| tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | HO-(PEG)2-NHBoc | 139115-91-6 | 205.25 |
| tert-butyl 4-hydroxy-3,6-dioxabutanoate | HO-PEG1-O-(CH2)2-COOtBu | 671802-00-9 | 190.24 |
The Role in Advanced Drug Development: PROTACs and ADCs
These PEGylated linkers are instrumental in the construction of two revolutionary classes of therapeutics: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] The PEG linker serves as a bridge, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker, in this case, a Hydroxy-PEG-Boc derivative, ensures the stable circulation of the ADC in the bloodstream and the controlled release of the payload upon internalization into cancer cells.
The inclusion of a PEG spacer in both PROTAC and ADC design enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[3][4][5]
Experimental Protocols: Synthesis and Application
While specific, detailed synthesis protocols for these exact linker molecules are often proprietary, the following sections outline general and adaptable experimental procedures for their synthesis and use in bioconjugation.
General Synthesis of Boc-Protected PEG Linkers
The synthesis of these linkers typically involves the reaction of a PEGylated alcohol with a Boc-protected building block. For instance, the synthesis of an amine-terminated linker might involve the reaction of a di-PEGylated alcohol with a Boc-protected amino-containing electrophile. The reaction conditions, including solvent, temperature, and catalysts, are critical for achieving high yields and purity.
A general procedure for the mono-Boc protection of a diamine, a common step in synthesizing amine-containing linkers, is as follows:
-
Dissolve the diamine in a suitable solvent, such as ethanol.
-
Add a Boc-protection agent, such as tert-butyl phenyl carbonate, to the solution.
-
The reaction mixture is then heated to reflux and stirred for several hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography to yield the mono-Boc-protected diamine.[6]
Solid-Phase Synthesis of PROTACs
Solid-phase synthesis offers a streamlined and efficient method for the preparation of PROTACs. A general workflow is as follows:
-
Resin Preparation: An E3 ligase ligand is immobilized on a solid support resin.
-
Linker Addition: The Boc-protected PEG linker is coupled to the immobilized ligand. The Boc protecting group is then removed under acidic conditions.
-
POI Ligand Coupling: The ligand for the protein of interest (POI) is then added to the deprotected linker.
-
Cleavage: The completed PROTAC is cleaved from the solid support.
-
Purification: The final PROTAC is purified using techniques such as high-performance liquid chromatography (HPLC).[7][8][9]
Visualizing the Workflow: PROTAC Synthesis
To further elucidate the experimental process, the following diagram illustrates a typical solid-phase synthesis workflow for a PROTAC molecule.
Caption: Solid-phase synthesis workflow for PROTACs.
Signaling Pathways: The Ubiquitin-Proteasome System
The mechanism of action of PROTACs is intrinsically linked to the ubiquitin-proteasome system (UPS). This fundamental cellular pathway is responsible for the degradation of most intracellular proteins, playing a critical role in protein homeostasis.
The following diagram illustrates the key steps in the PROTAC-mediated degradation of a target protein.
Caption: PROTAC mechanism of action via the ubiquitin-proteasome system.
This technical guide serves as a foundational resource for understanding the multifaceted nature of "this compound" and its pivotal role in the advancement of modern therapeutics. By providing clear data, outlining key experimental workflows, and visualizing the underlying biological pathways, we aim to empower researchers and drug development professionals in their pursuit of innovative medicines.
References
- 1. tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | C11H22O5 | CID 14833137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Data and Synthesis of Hydroxy-PEG2-(CH2)2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Hydroxy-PEG2-(CH2)2-Boc, a bifunctional linker commonly utilized in bioconjugation and drug development. The information presented herein is intended to assist researchers in the unambiguous identification and successful application of this compound. The primary chemical name for this substance is tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, and its CAS number is 139115-92-7.[1][2][3][4][5]
Spectroscopic Data
The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.77-3.71 | m | 2H | -CH₂-OH |
| 3.66-3.55 | m | 8H | -O-CH₂-CH₂-O- |
| 3.49-3.31 | m | 2H | -NH-CH₂- |
| 1.45 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)[2]
| Chemical Shift (δ) ppm | Assignment |
| 156.2 | C=O (carbamate) |
| 79.9 | -C(CH₃)₃ |
| 73.0 | -CH₂-OH |
| 70.6 | -O-CH₂- |
| 70.5 | -O-CH₂- |
| 70.0 | -O-CH₂- |
| 61.9 | -CH₂-O- |
| 40.5 | -NH-CH₂- |
| 28.6 | -C(CH₃)₃ |
Table 3: Mass Spectrometry Data[2]
| Technique | Parameter | Value |
| HRMS (ESI) | Calculated for C₁₁H₂₄NO₅ [M+H]⁺ | 250.1654 |
| HRMS (ESI) | Measured | 250.1649 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis and purification of this compound.
Synthesis of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate[2]
Materials:
-
2-[2-(2-aminoethoxy)ethoxy]ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-[2-(2-aminoethoxy)ethoxy]ethanol (1.0 eq) in a mixture of methanol and triethylamine (9:1, v/v).
-
Slowly add di-tert-butyl dicarbonate (2.0 eq) to the solution.
-
Stir the reaction mixture under reflux conditions. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
Separate the residue by extraction with dichloromethane (DCM) and water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the organic layer under reduced pressure to afford the product, typically as a light-yellow oil.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. (2-[2-(2-HYDROXY-ETHOXY)-ETHOXY]-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER | 139115-92-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | CAS 139115-92-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C11H23NO5 | CID 15742132 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity and Quality Specifications for Hydroxy-PEG2-(CH2)2-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for Hydroxy-PEG2-(CH2)2-Boc (CAS No. 133803-81-3). This bifunctional linker is a valuable tool in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Ensuring its purity and quality is critical for the synthesis of well-defined and effective therapeutic agents. This document outlines typical quality control parameters, detailed analytical methodologies, and potential impurities.
Quality Control Specifications
The quality of this compound is assessed through a combination of analytical techniques to determine its purity, identity, and the presence of any impurities. The following table summarizes the key specifications based on typical data from various suppliers.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid or colorless oil | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity | ≥ 95.0% (Typical) ≥ 97.0% (High Purity Grade) | HPLC (UV), GC |
| ¹H NMR Purity | ≥ 97.0% | ¹H NMR |
| Residual Solvents | To be determined based on synthesis | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Potential Impurities
Understanding the potential impurities is crucial for developing robust analytical methods and ensuring the quality of the final product. The synthesis of this compound typically involves a Williamson ether synthesis to attach the PEG chain, followed by the protection of the terminal hydroxyl group with a tert-butyloxycarbonyl (Boc) group. Potential impurities can arise from starting materials, side reactions, or degradation.
| Impurity Class | Potential Impurities | Origin |
| Process-Related Impurities | Di-tert-butyl dicarbonate (Boc Anhydride) | Excess reagent from the Boc protection step. |
| 2-(2-Hydroxyethoxy)ethanol (Diethylene glycol) | Unreacted starting material. | |
| Bis-Boc protected PEG derivative | Over-reaction during the Boc protection step. | |
| Polyethylene glycol oligomers of different lengths | Impurities in the starting PEG material. | |
| Degradation Products | Free amine (deprotected product) | Acidic conditions can lead to the loss of the Boc group. |
| Oxidation products (e.g., aldehydes, formates) | Auto-oxidation of the PEG chain.[1] |
Experimental Protocols
Detailed and validated analytical methods are essential for the accurate assessment of this compound quality. The following are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity
¹H NMR is a powerful tool for confirming the structure and assessing the purity of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: (Optional for quantitative NMR) A certified reference standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Procedure:
-
Accurately weigh and dissolve a known amount of the sample and internal standard (if used) in the deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the characteristic peaks of this compound and the internal standard.
-
-
Purity Calculation (qNMR): The purity can be calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard.
-
Characteristic ¹H NMR signals for this compound (in CDCl₃, chemical shifts are approximate):
-
~1.44 ppm (s, 9H, -C(CH₃)₃)
-
~3.4-3.7 ppm (m, 8H, -O-CH₂-CH₂-O-)
-
~4.2 ppm (t, 2H, -CH₂-O-Boc)
-
-
Gas Chromatography (GC) for Residual Solvent Analysis
This method is used to identify and quantify residual solvents from the synthesis and purification process.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624 or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
-
Quantification: Use an external standard calibration curve for each potential residual solvent.
Visualizations
The following diagrams illustrate the logical workflow for quality control and the relationship between different analytical tests.
Caption: Experimental workflow for the quality control of this compound.
Caption: Logical relationship between quality control tests and overall purity assessment.
References
A Technical Guide to Research-Grade Hydroxy-PEG2-(CH2)2-Boc for Drug Development Professionals
An in-depth examination of the commercial landscape, chemical properties, and applications of a versatile PEG linker in targeted therapeutics.
Introduction
Hydroxy-PEG2-(CH2)2-Boc is a discrete polyethylene glycol (dPEG®) linker that has emerged as a valuable tool in the development of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length, hydrophilic nature, and bifunctional handles offer precise control over the architecture of complex bioconjugates, leading to improved pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the commercial suppliers of research-grade this compound, its key chemical attributes, and a detailed examination of its application in the synthesis of novel therapeutic agents.
Commercial Suppliers and Quantitative Data
A critical aspect for researchers is the reliable sourcing of high-purity reagents. Several chemical suppliers offer research-grade this compound. The following table summarizes the key quantitative data from prominent commercial vendors to facilitate easy comparison for procurement.
| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Conditions |
| MedChemExpress | HY-W067061 | 149299-82-1 | 220.26 | >98% | Liquid | -20°C for 3 years |
| ChemScene | CS-0109371 | 149299-82-1 | 220.26 | ≥97% | Liquid | 4°C |
| BroadPharm | BP-23275 | 139115-91-6 (related structure) | 205.25 | >95% | Liquid | -20°C |
| Universal Biologicals | S1871 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| TargetMol | T15519 (related structure) | 133803-81-3 | 234.29 | >97% | Solid | Not Specified |
Core Applications in Drug Development
This compound serves as a non-cleavable linker in the synthesis of ADCs and PROTACs.[1] Its PEG component enhances the solubility and stability of the resulting conjugate, while the terminal hydroxyl and Boc-protected amine groups provide orthogonal handles for sequential conjugation to a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug or an E3 ligase ligand).
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker plays a crucial role in connecting the antibody to the cytotoxic payload. The stability of the linker is paramount to prevent premature release of the drug in circulation, which could lead to off-target toxicity. The hydrophilicity imparted by the PEG chain can help to mitigate aggregation issues often encountered with hydrophobic drug payloads.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker in a PROTAC is a critical determinant of its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase to facilitate the formation of a productive ternary complex. The flexibility and hydrophilicity of the this compound linker can be advantageous in achieving the optimal conformation for this interaction.
Experimental Protocols
The following is a representative experimental protocol for the utilization of this compound in the synthesis of a PROTAC, as adapted from patent literature. This protocol describes the activation of the hydroxyl group to a tosylate, a common step to facilitate subsequent nucleophilic substitution.
Synthesis of tert-butyl (2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethyl)carbamate
-
Materials:
-
This compound (CAS: 149299-82-1)
-
p-Toluenesulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) in a reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (Et3N) (4.0 equivalents) to the reaction mixture.
-
Add p-toluenesulfonyl chloride (2.0 equivalents) portion-wise to the stirred solution at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.
-
Upon completion of the reaction (monitored by TLC or LC-MS), add water to the reaction mixture.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired tosylated product.
-
Visualizations of Key Biological Pathways and Workflows
To better illustrate the context in which this compound is utilized, the following diagrams, generated using the DOT language, depict a general experimental workflow for PROTAC synthesis and the cellular mechanisms of action for ADCs and PROTACs.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Caption: The cellular internalization and payload release pathway of an ADC.
Caption: The mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a well-characterized and commercially available PEG linker that offers significant advantages for the development of sophisticated bioconjugates. Its defined structure, hydrophilicity, and versatile functional groups make it an attractive choice for researchers in the fields of ADCs and PROTACs. The information provided in this guide serves as a valuable resource for scientists and drug development professionals seeking to leverage this powerful tool in their research and development endeavors. The availability of detailed synthetic protocols and a clear understanding of the underlying biological mechanisms will undoubtedly accelerate the design and synthesis of next-generation targeted therapies.
References
In-Depth Technical Guide: The Boc Protecting Group in Hydroxy-PEG2-(CH2)2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. Its widespread use stems from its stability in a variety of reaction conditions and, most critically, its facile removal under specific, mild acidic conditions. This guide provides a detailed examination of the mechanism of action of the Boc group as it pertains to Hydroxy-PEG2-(CH2)2-Boc, a heterobifunctional linker used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This molecule features a hydroxyl group for further functionalization and a Boc-protected amine, which can be selectively deprotected to allow for subsequent conjugation.
The Role and Structure of this compound
This compound is a molecule designed to link two different chemical entities. The polyethylene glycol (PEG) portion of the linker enhances the solubility and stability of the resulting conjugate in biological systems.[2][3][4] The terminal hydroxyl group provides a reactive site for esterification or other modifications, while the other end is capped with a Boc-protected amine. The Boc group renders the amine nucleophilically inactive, preventing it from participating in unwanted side reactions during synthesis.[5][6]
The core of this guide focuses on the mechanism by which the Boc group is removed, thereby liberating the amine for its intended reaction.
Mechanism of Action: Boc Group Deprotection
The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[5][7][8][9] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][8][9] This initial protonation is favored because the resulting positive charge is resonance-stabilized.
The key steps of the deprotection mechanism are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid. This increases the electrophilicity of the carbonyl carbon.
-
Cleavage of the tert-butyl group: The resonance stabilization of the protonated carbonyl facilitates the cleavage of the bond between the oxygen and the tert-butyl group. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8][9]
-
Formation of Isobutylene and Carbon Dioxide: The highly reactive tert-butyl cation can be neutralized by a scavenger molecule, or it can undergo deprotonation to form isobutylene gas.[8] The carbamic acid intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[8][10]
The evolution of two gaseous byproducts, isobutylene and carbon dioxide, provides a strong thermodynamic driving force for the reaction to proceed to completion.[10]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data on Boc Deprotection
The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, temperature, and the nature of the substrate. Below is a summary of common conditions for Boc deprotection. While this data is not specific to this compound, it provides a general guideline for researchers.
| Acid | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 30 min - 4 h | A very common and effective method.[7][11] The concentration of TFA typically ranges from 25-50% (v/v).[12] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 30 min - 4 h | The product is often isolated as the hydrochloride salt.[7][11] |
| Hydrochloric Acid (HCl) | Methanol | Room Temperature | Varies | Can be used for substrates soluble in methanol.[7] |
| Lewis Acids (e.g., AlCl3, ZnBr2) | Dichloromethane (DCM) | Room Temperature | Varies | Milder conditions that can be useful for acid-sensitive substrates.[7][13] |
| High Temperature | Water | Reflux (100°C) | < 15 min | A "green" chemistry approach that avoids the use of strong acids.[14] |
Experimental Protocols
General Protocol for Boc Deprotection using TFA/DCM
This protocol is a standard method for the removal of the Boc group from an amine.
Materials:
-
Boc-protected amine (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M. Cool the solution to 0°C using an ice bath.
-
Addition of TFA: While stirring, slowly add TFA to the solution. A common ratio is a 1:1 mixture of DCM and TFA.[12]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue to stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.[11]
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To isolate the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully neutralize the solution by washing with a saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8). Caution: CO₂ gas will evolve.[12]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
-
To isolate the TFA salt, after the initial concentration of the reaction mixture, dissolve the residue in a minimal amount of a suitable solvent and precipitate the salt by adding a non-polar solvent like diethyl ether. Filter the solid and dry under vacuum.[12]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Conjugating Hydroxy-PEG2-(CH2)2-Boc to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established and widely utilized bioconjugation technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The covalent attachment of PEG chains can increase a protein's in vivo half-life, improve its stability, enhance solubility, and reduce its immunogenicity.[1][2] The choice of PEG linker is critical for controlling the conjugation process and the properties of the final conjugate.
This document provides a detailed protocol for the conjugation of a heterobifunctional PEG linker, Hydroxy-PEG2-(CH2)2-Boc, to a protein of interest. This linker possesses a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other. This structure allows for a controlled, two-step conjugation strategy. The protocol will focus on the deprotection of the Boc group to reveal a reactive amine, followed by the conjugation of this amine to the carboxyl groups of the target protein.
Principle of the Method
The conjugation of this compound to a protein is achieved through a sequential two-step process:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine terminus of the PEG linker under acidic conditions, typically using trifluoroacetic acid (TFA).[3][4] This exposes a primary amine, transforming the linker into a reactive Hydroxy-PEG2-(CH2)2-NH2 species.
-
Carbodiimide-Mediated Amide Bond Formation: The newly exposed primary amine on the PEG linker is then covalently coupled to the carboxylic acid groups present on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues, as well as the C-terminus of the protein.[5] This reaction is facilitated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance reaction efficiency and stability of the active intermediate.[5]
This sequential approach allows for a more controlled conjugation process, minimizing unwanted side reactions.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from the PEG linker to generate a reactive primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether (cold)
Procedure:
-
Dissolve the this compound linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution. A common concentration for deprotection is 50% TFA in DCM.[4]
-
If the substrate is sensitive to cationic species, a scavenger such as triisopropylsilane (TIS) can be added (typically 2.5-5% v/v).[6]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[3]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can aid in the removal of residual TFA.
-
The resulting deprotected linker, Hydroxy-PEG2-(CH2)2-NH2, will be a TFA salt. For many applications, this salt can be used directly in the subsequent conjugation step.
-
If neutralization is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
Protocol 2: Conjugation of Deprotected Linker to Protein
This protocol details the EDC/NHS-mediated conjugation of the deprotected Hydroxy-PEG2-(CH2)2-NH2 to the carboxyl groups of a target protein.
Materials:
-
Target protein
-
Deprotected Hydroxy-PEG2-(CH2)2-NH2 (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Dialysis or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Prepare a solution of the target protein in the Coupling Buffer (e.g., PBS, pH 7.4). A typical protein concentration is in the range of 1-10 mg/mL.[7]
-
Activation of Protein Carboxyl Groups:
-
In a separate reaction tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer (0.1 M MES, pH 6.0).
-
Add the EDC/NHS solution to the protein solution. A molar excess of EDC and NHS over the protein is required, and the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the protein.
-
-
Conjugation Reaction:
-
Dissolve the deprotected Hydroxy-PEG2-(CH2)2-NH2 in the Coupling Buffer.
-
Add the desired molar excess of the deprotected PEG linker solution to the activated protein solution. A starting point is a 10- to 50-fold molar excess of the linker to the protein.[7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to quench any unreacted NHS esters.[7]
-
Incubate for an additional 30 minutes.
-
-
Purification of the PEG-Protein Conjugate:
-
Purify the PEG-protein conjugate from unreacted PEG linker, EDC/NHS byproducts, and unmodified protein using dialysis or size-exclusion chromatography (SEC).[7][]
-
Data Presentation
The following tables summarize key quantitative parameters for the Boc deprotection and protein conjugation steps. These values should be considered as starting points and may require optimization for specific proteins and applications.
Table 1: Quantitative Parameters for Boc Deprotection
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Deprotection | 50% TFA in DCM | Room Temperature | 0.5 - 2 | >95 |
Table 2: Quantitative Parameters for Protein Conjugation
| Parameter | Value/Reagent | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations may increase the risk of intermolecular crosslinking. |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | The optimal ratio should be determined empirically to achieve the desired degree of PEGylation. |
| Molar Ratio (EDC:NHS:Protein) | (10-50):(10-50):1 | Ratios should be optimized for each specific protein. |
| Reaction pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can help to minimize protein degradation. |
| Quenching Reagent | Tris or Glycine | Final concentration of 50-100 mM. |
Characterization of the PEG-Protein Conjugate
Following purification, the conjugate should be thoroughly characterized to confirm successful PEGylation and to determine the extent of modification.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will exhibit a higher apparent molecular weight compared to the unmodified protein. The band may appear broader due to the heterogeneity of PEGylation.[1]
-
Size-Exclusion Chromatography (SEC): SEC can be used to separate the PEGylated protein from the unconjugated protein and to assess the purity of the final product.[]
-
Mass Spectrometry (MALDI-TOF or ESI-LC/MS): Mass spectrometry is a powerful tool for determining the precise molecular weight of the conjugate and for identifying the number of PEG chains attached to the protein (degree of PEGylation).[9]
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Chemical reaction pathway for conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hydroxy-PEG2-(CH2)2-Boc in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is critical to the ADC's success, influencing its stability, solubility, pharmacokinetics, and mechanism of action.[1][2][3] Polyethylene glycol (PEG) linkers are widely used in ADC development due to their ability to enhance water solubility, reduce aggregation, and prolong circulation half-life.[1][][5][6]
This document provides detailed application notes and protocols for the use of Hydroxy-PEG2-(CH2)2-Boc , a heterobifunctional linker, in the synthesis of ADCs. This linker features a hydroxyl (-OH) group for payload attachment and a Boc-protected amine (-NHBoc) group, which, after deprotection, allows for conjugation to an antibody.[7] While this specific linker is noted as being used in the synthesis of ADCs and PROTACs, extensive public data on its performance is limited.[7][8][9] Therefore, the following protocols and data are based on established methodologies for structurally similar HO-PEG-NHBoc linkers and serve as a comprehensive guide for its application.
The general structure of the linker is as follows:
HO-(CH2CH2O)2-CH2CH2-NHBoc
This non-cleavable linker design ensures that the payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cell, a strategy known to offer superior plasma stability.[][6]
Key Applications and Advantages
The this compound linker offers several advantages in ADC design:
-
Enhanced Hydrophilicity : The PEG component improves the water solubility of hydrophobic payloads, which can mitigate aggregation issues that often plague ADCs.[1][2][][5] This is crucial for maintaining the stability and therapeutic efficacy of the conjugate.[1][5]
-
Improved Pharmacokinetics : PEGylation is known to increase the hydrodynamic volume of molecules, which reduces renal clearance and extends the plasma half-life of the ADC.[1][][6][10] This can lead to greater drug exposure at the tumor site.[2][5]
-
Reduced Immunogenicity : The flexible PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[][6]
-
Versatile Conjugation Chemistry : The bifunctional nature of the linker allows for a sequential and controlled conjugation process. The hydroxyl group can be activated for payload attachment, while the Boc-protected amine provides a stable precursor for subsequent antibody conjugation.
Experimental Data
The following tables summarize representative quantitative data for ADCs constructed using short, hydrophilic PEG linkers. This data is synthesized from various studies and illustrates the expected outcomes when using a linker like this compound.
Table 1: Conjugation and Physicochemical Properties
| Parameter | Representative Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC) |
| Conjugation Efficiency | >90% | UV-Vis Spectroscopy, LC-MS |
| Monomeric Purity (Post-conjugation) | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation Propensity (Stressed) | <5% increase | SEC, Dynamic Light Scattering (DLS) |
Table 2: In Vitro Efficacy
| Assay | Cell Line | ADC IC50 (nM) | "Naked" Antibody IC50 (nM) | Free Drug IC50 (nM) |
| Cytotoxicity | SK-BR-3 (HER2+) | 0.5 - 5.0 | >1000 | 0.01 - 0.1 |
| Cytotoxicity | MDA-MB-468 (HER2-) | >1000 | >1000 | 0.01 - 0.1 |
| Bystander Killing | Co-culture | Moderate | N/A | High |
Table 3: Pharmacokinetic Profile (Rodent Model)
| Parameter | ADC with PEG Linker | ADC with Non-PEG Linker |
| Half-life (t½) | 150 - 250 hours | 100 - 180 hours |
| Area Under the Curve (AUC) | Increased by 1.5-2.0 fold | Baseline |
| Clearance (CL) | Decreased by 30-50% | Baseline |
Note: The data presented are representative values from literature on ADCs with similar linker technologies and should be used as a general guideline. Actual results will vary based on the specific antibody, payload, and experimental conditions.[10][11]
Detailed Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The general workflow involves:
-
Activation of the payload and its conjugation to the linker's hydroxyl group.
-
Deprotection of the linker's Boc group to reveal the primary amine.
-
Activation of the antibody (e.g., through lysine modification).
-
Conjugation of the payload-linker construct to the antibody.
-
Purification and characterization of the final ADC.
Protocol 1: Payload-Linker Synthesis
This protocol describes the attachment of a carboxylate-containing payload to the hydroxyl group of the linker via an ester bond.
A. Materials:
-
This compound
-
Payload with a carboxylic acid group (e.g., a derivative of MMAE or DM1)
-
Dicyclohexylcarbodiimide (DCC) or EDC/NHS
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
B. Procedure:
-
Dissolve the payload (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting Payload-O-PEG2-(CH2)2-NHBoc conjugate by reverse-phase HPLC.
-
Characterize the product by LC-MS and NMR.
Protocol 2: ADC Conjugation via Lysine Residues
This protocol details the conjugation of the deprotected payload-linker to the lysine residues of the antibody.
A. Materials:
-
Payload-O-PEG2-(CH2)2-NHBoc
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
SM(PEG)n NHS ester (crosslinker for amine-to-amine conjugation, if needed) or direct activation of antibody lysines. For this protocol, we assume a two-step process where the payload-linker amine is first modified with a maleimide group, and the antibody is modified to present thiol groups. An alternative, more direct approach is NHS ester chemistry.
-
Reducing agent: Dithiothreitol (DTT) or TCEP
-
Quenching solution: Tris buffer or free cysteine
-
Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system for purification
B. Procedure:
-
Deprotection of the Linker:
-
Dissolve the Payload-O-PEG2-(CH2)2-NHBoc in DCM.
-
Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under vacuum to yield Payload-O-PEG2-(CH2)2-NH2.
-
-
Antibody Preparation (Thiolation):
-
Exchange the antibody into a phosphate buffer (pH 7.5-8.0) containing 1 mM EDTA.
-
Add a 5-10 fold molar excess of DTT or TCEP to reduce interchain disulfide bonds.
-
Incubate at 37°C for 30-60 minutes.
-
Immediately remove the reducing agent using a desalting column, exchanging the antibody into a degassed conjugation buffer (pH 6.5-7.0).
-
-
Payload-Linker Activation (Maleimide functionalization):
-
Dissolve the deprotected payload-linker and a maleimide-NHS ester crosslinker (e.g., SMCC) in DMSO at a 1:1.1 molar ratio.
-
Incubate for 1-2 hours at room temperature.
-
-
Conjugation:
-
Immediately add the maleimide-activated payload-linker solution to the reduced antibody solution. A molar excess of 5-10 fold of the payload-linker per antibody is a good starting point.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight under gentle agitation.
-
-
Quenching:
-
Add a 3-fold molar excess of N-acetylcysteine or cysteine relative to the maleimide-linker to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC using SEC or TFF to remove unreacted payload-linker, small molecules, and aggregates. The final buffer should be a formulation buffer suitable for antibody stability (e.g., PBS or histidine-based buffer).
-
-
Characterization:
-
Determine the final protein concentration (A280).
-
Calculate the Drug-to-Antibody Ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.
-
Assess the level of aggregation and purity using SEC-HPLC.
-
Confirm the identity and integrity of the ADC by LC-MS.
-
Visualizations
Diagram 1: ADC Synthesis Workflow
Caption: Workflow for ADC synthesis using a Hydroxy-PEG-Boc linker.
Diagram 2: Mechanism of Action for a Non-Cleavable ADC
Caption: Internalization and payload release of a non-cleavable ADC.
References
- 1. purepeg.com [purepeg.com]
- 2. adcreview.com [adcreview.com]
- 3. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Hydroxy-PEG2-(CH2)2-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG2-(CH2)2-Boc is a heterobifunctional linker increasingly utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker features a hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group separated by a short polyethylene glycol (PEG) spacer. The PEG moiety enhances the solubility and stability of the resulting bioconjugate, while the terminal functional groups allow for sequential and controlled conjugation to two different molecules. This non-cleavable linker forms a stable connection between the biomolecule and the payload.[1]
These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for the effective use of this compound in your research and development workflows.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C11H23NO5 | N/A |
| Molecular Weight | 249.30 g/mol | N/A |
| Appearance | White to off-white solid or colorless oil | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) | N/A |
| Storage | Store at -20°C for long-term stability. | N/A |
Note: The data in this table is representative. Please refer to the manufacturer's certificate of analysis for lot-specific information.
Applications in Bioconjugation
The unique structure of this compound makes it a versatile tool for various bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody (mAb). As a non-cleavable linker, this compound ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cancer cell. This enhances the stability of the ADC in circulation and minimizes off-target toxicity. The hydroxyl group can be conjugated to the drug, while the Boc-protected amine, after deprotection, can be coupled to the antibody.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker in a PROTAC is a critical determinant of its efficacy. The length and composition of the linker, such as the PEG unit in this compound, can significantly influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydroxyl and amine functionalities of this linker allow for the sequential attachment of the target protein binder and the E3 ligase ligand.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a two-step bioconjugation workflow. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield a free amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a small amount of DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected linker (Hydroxy-PEG2-(CH2)2-NH2).
Expected Yield: >95%
Notes:
-
The deprotection reaction is typically rapid and clean.
-
For acid-sensitive molecules, alternative deprotection methods may be considered.
Protocol 2: Conjugation of the Hydroxyl Group to a Carboxylic Acid-Containing Molecule (e.g., a Drug)
This protocol utilizes an esterification reaction to couple the hydroxyl group of the linker to a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous DCM or DMF
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing molecule, this compound (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM or DMF.
-
Add DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Purify the product by column chromatography.
Expected Yield: 60-80% (highly dependent on the substrate)
Protocol 3: Conjugation of the Deprotected Amine to a Carboxylic Acid-Containing Biomolecule (e.g., an Antibody)
This protocol describes the formation of a stable amide bond between the deprotected linker and a biomolecule using EDC/NHS chemistry.
Materials:
-
Deprotected linker (from Protocol 1)
-
Carboxylic acid-containing biomolecule (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column
Procedure:
-
Dissolve the carboxylic acid-containing biomolecule in Activation Buffer.
-
Add EDC (10-fold molar excess) and NHS (20-fold molar excess) to the biomolecule solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
Immediately add the deprotected linker (10- to 50-fold molar excess) to the activated biomolecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the bioconjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography).
Expected Conjugation Efficiency: 10-40% (highly dependent on the biomolecule and reaction conditions)
Visualization of Workflows and Pathways
Caption: General experimental workflow for bioconjugation using this compound.
Caption: Simplified mechanism of action for an ADC utilizing a non-cleavable linker.
Caption: Simplified mechanism of action for a PROTAC.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Increase TFA concentration or prolong the reaction time. Monitor by TLC or MS. |
| Low Conjugation Yield (Esterification) | Inefficient activation of the carboxylic acid. Steric hindrance. | Ensure anhydrous conditions. Use a different coupling agent (e.g., HATU). Increase the molar excess of the linker. |
| Low Conjugation Yield (Amide Bond Formation) | Inactive EDC/NHS. Non-optimal pH. | Use fresh EDC and NHS. Perform the activation step at pH 6.0 and the coupling step at pH 7.4. |
| Precipitation of Biomolecule | Change in buffer conditions or high concentration of organic solvent from linker solution. | Minimize the volume of organic solvent used to dissolve the linker. Perform a buffer exchange for the biomolecule if necessary. |
Conclusion
This compound is a valuable and versatile linker for the construction of stable bioconjugates. Its defined structure and bifunctional nature allow for a controlled and sequential conjugation strategy, which is advantageous in the synthesis of complex molecules like ADCs and PROTACs. The protocols and information provided herein serve as a guide for researchers to effectively incorporate this linker into their bioconjugation workflows. As with any bioconjugation reaction, empirical optimization of the reaction conditions is recommended to achieve the desired outcome for each specific application.
References
Application Notes and Protocols for Boc Deprotection of Hydroxy-PEG2-(CH2)2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules for drug development and bioconjugation.[1][2][3] Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[2][4] This document provides a detailed, step-by-step guide for the deprotection of the Boc group from Hydroxy-PEG2-(CH2)2-Boc, a heterobifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] The protocol outlines the use of trifluoroacetic acid (TFA) for efficient and clean removal of the Boc group, yielding the corresponding free amine.[1][5]
The primary function of the Boc group is to temporarily block the reactivity of an amine, allowing for selective reactions at other functional groups within a molecule.[1] The acid-labile nature of the Boc group allows for its removal under conditions that are typically mild enough to preserve other sensitive functional groups.[1][4] The deprotection is an acidolysis reaction where protonation of the carbamate oxygen is followed by fragmentation to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3][4]
Materials and Reagents
-
Boc-protected PEG linker (this compound)
-
Triisopropylsilane (TIS) (optional scavenger)[5]
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
-
LC-MS (optional, for reaction monitoring and product confirmation)
Experimental Protocol
This protocol describes a general procedure for the TFA-mediated deprotection of this compound.
1. Reaction Setup: a. Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[5] b. Cool the solution to 0°C using an ice bath.[1][5]
2. Deprotection Reaction: a. Slowly add trifluoroacetic acid (TFA) to the cooled solution to a final concentration of 20-50% (v/v).[5] b. If the substrate is sensitive to side reactions from the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[5] c. Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][5]
3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-2 hours.[1][5]
4. Workup and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][5] b. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[5] c. The resulting product is the TFA salt of the deprotected amine. For many subsequent reactions, this salt can be used directly.[5]
5. Neutralization (Optional): a. If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate). b. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the TFA salt.[2][5] Be cautious as CO2 gas will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2] e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Data Presentation
The efficiency of Boc deprotection can be influenced by the concentration of the acid and the reaction time. The following table summarizes common reaction conditions for Boc deprotection using different acid systems.
| Reagent | Concentration | Solvent | Typical Time | Temperature | Typical Purity (%) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | >95 |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp | >95 |
Table 1: Common Acidic Conditions for Boc Deprotection. Data compiled from multiple sources.[1][2][5]
Troubleshooting
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA (e.g., from 20% to 50%), extending the reaction time, or switching to a stronger acid system like 4M HCl in 1,4-dioxane.[5] Ensure the PEG linker is fully dissolved in the chosen solvent.[5]
-
Side Product Formation: The tert-butyl cation generated during the reaction can sometimes lead to side products. The addition of a scavenger like triisopropylsilane (TIS) can help to mitigate this issue.[5]
-
Product Purification: If necessary, the deprotected amine can be further purified by precipitation from a non-polar solvent like diethyl ether or by column chromatography.[5]
Visualizations
Caption: Workflow for Boc Deprotection of this compound.
References
Hydroxy-PEG2-(CH2)2-Boc: A Versatile Linker for Targeted Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.
This document provides detailed application notes and protocols for the use of Hydroxy-PEG2-(CH2)2-Boc, a bifunctional linker designed for the synthesis of PROTACs. This linker incorporates a short polyethylene glycol (PEG) chain, which can enhance aqueous solubility and improve cell permeability, key attributes for successful protein degraders. The Boc-protected amine and the terminal hydroxyl group offer versatile handles for the sequential attachment of an E3 ligase ligand and a POI-binding ligand.
Principle of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Physicochemical Properties of this compound
The physicochemical properties of the linker are crucial for the overall drug-like characteristics of the resulting PROTAC. The inclusion of a PEG motif generally enhances hydrophilicity, which can improve solubility and mitigate the high lipophilicity often associated with PROTAC molecules.
| Property | Value |
| Molecular Formula | C11H23NO5 |
| Molecular Weight | 249.30 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in DMSO, DMF, Methanol |
| Functional Groups | Hydroxyl (-OH), Boc-protected Amine |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing the this compound linker. For the purpose of illustration, we will describe the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology, and recruiting the Cereblon (CRBN) E3 ligase.
Materials:
-
This compound
-
JQ1-acid (BRD4 ligand)
-
Pomalidomide (Cereblon ligand)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol outlines a two-step synthesis strategy. First, the POI ligand is coupled to the linker, followed by deprotection and coupling of the E3 ligase ligand.
Figure 2: Experimental workflow for the synthesis of a BRD4-targeting PROTAC.
Step 1: Coupling of JQ1-acid to the Linker
-
Dissolve JQ1-acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection and Coupling of Pomalidomide
-
Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the resulting amine intermediate and Pomalidomide (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol is used to determine the extent of target protein degradation in cells treated with the synthesized PROTAC.
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., MCF-7 or a leukemia cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
Data Presentation
Quantitative data from protein degradation experiments should be presented in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: Dose-Dependent Degradation of BRD4 by Hypothetical PROTAC-1
| PROTAC-1 Concentration | % BRD4 Remaining (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 5.2 |
| 0.1 nM | 95.3 ± 4.8 |
| 1 nM | 80.1 ± 6.1 |
| 10 nM | 45.7 ± 3.9 |
| 100 nM | 15.2 ± 2.5 |
| 1 µM | 5.1 ± 1.8 |
| 10 µM | 4.8 ± 1.5 |
From this data, key degradation parameters can be calculated:
Table 2: Degradation Parameters for Hypothetical PROTAC-1
| Parameter | Value |
| DC50 | ~12 nM |
| Dmax | >95% |
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs. Its short PEG chain offers a balance of improved solubility and permeability, while the orthogonal functional groups allow for a flexible and efficient synthetic strategy. The provided protocols offer a comprehensive guide for the synthesis of a PROTAC using this linker and for the subsequent evaluation of its protein degradation activity. The systematic evaluation of PROTACs with varying linker compositions and lengths is crucial for the development of potent and selective protein degraders for therapeutic applications.
Application Notes and Protocols for Surface Modification of Nanoparticles with Hydroxy-PEG2-(CH2)2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. The functionalization of nanoparticle surfaces with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their biomedical applicability. PEGylation can improve nanoparticle stability in biological fluids, increase circulation half-life by reducing opsonization and subsequent clearance by the mononuclear phagocyte system, and provide a scaffold for the attachment of targeting ligands.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using Hydroxy-PEG2-(CH2)2-Boc (tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate). This heterobifunctional linker features a hydroxyl group for nanoparticle attachment and a Boc-protected amine. The Boc protecting group allows for a versatile, two-step conjugation strategy where the protected amine can be deprotected post-modification to introduce a primary amine on the nanoparticle surface for subsequent bioconjugation of targeting moieties, imaging agents, or therapeutic payloads.
Key Applications
-
Enhanced Stability and Biocompatibility: The hydrophilic PEG spacer minimizes non-specific protein adsorption and aggregation, leading to improved colloidal stability and reduced immunogenicity.
-
Drug Delivery: The terminal amine group, exposed after deprotection, can be conjugated to various therapeutic molecules for targeted delivery.
-
Targeted Imaging and Diagnostics: Targeting ligands such as antibodies, peptides, or small molecules can be attached to the deprotected amine for specific cell or tissue recognition.
-
Controlled Release Systems: The linker can be integrated into stimuli-responsive nanoparticle systems for controlled payload release.
Quantitative Data Summary
The successful surface modification of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables provide representative data on the characterization of nanoparticles before and after surface modification.
Table 1: Physicochemical Characterization of Modified Nanoparticles
| Parameter | Bare Nanoparticles | Boc-PEG-Nanoparticles | Amine-PEG-Nanoparticles (Post-Deprotection) |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 5 | 108 ± 6 |
| Polydispersity Index (PDI) | 0.15 | 0.18 | 0.19 |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 2 | +20 ± 3 |
| Surface Ligand Density (molecules/nm²) | N/A | 1.5 ± 0.2 | 1.4 ± 0.2 |
Table 2: In Vitro Drug Loading and Release Characteristics
| Parameter | Bare Nanoparticles | Amine-PEG-Nanoparticles |
| Drug Loading Capacity (%) | 5.2 ± 0.5 | 8.1 ± 0.7 |
| Encapsulation Efficiency (%) | 75 ± 4 | 85 ± 3 |
| Cumulative Drug Release at 24h (%) | 65 ± 5 | 45 ± 4 |
Experimental Protocols
The following protocols provide a generalized framework for the surface modification of nanoparticles with this compound. Optimization may be required based on the specific type of nanoparticle and its inherent surface chemistry.
Protocol 1: Surface Modification of Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups via EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Activation of Nanoparticle Carboxyl Groups:
-
Disperse the carboxylated nanoparticles in MES buffer at a concentration of 1 mg/mL.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the surface carboxyl groups.
-
Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxyl groups.
-
-
Conjugation of this compound:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle dispersion. A 1000:1 molar ratio of linker to nanoparticles is a recommended starting point.
-
Allow the reaction to proceed for 4-6 hours at room temperature with continuous mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.
-
Purify the Boc-PEG-functionalized nanoparticles by repeated centrifugation and resuspension in PBS. Use centrifugal filter units to facilitate the washing process and remove excess reagents. Perform at least three wash cycles.
-
Store the purified Boc-PEG-nanoparticles at 4°C.
-
Caption: Workflow for covalent attachment of this compound.
Protocol 2: Deprotection of Boc Group to Expose Amine Functionality
This protocol describes the removal of the Boc protecting group to yield primary amine groups on the nanoparticle surface for subsequent conjugation.
Materials:
-
Boc-PEG-nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifugal filter units
Procedure:
-
Solvent Exchange:
-
Exchange the buffer of the Boc-PEG-nanoparticle suspension to DCM using a centrifugal filter unit.
-
-
Deprotection Reaction:
-
Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Solvent Removal and Washing:
-
Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Resuspend the nanoparticles in PBS.
-
Purify the amine-terminated nanoparticles by repeated centrifugation and resuspension in PBS to ensure complete removal of residual acid. Perform at least three wash cycles.
-
Store the purified Amine-PEG-nanoparticles at 4°C.
-
Caption: Boc deprotection workflow to expose surface amine groups.
Cellular Uptake of PEGylated Nanoparticles
The surface modification of nanoparticles with PEG can influence their interaction with cells and their mechanism of cellular entry. While specific pathways are cell-type and nanoparticle-dependent, several endocytic routes are commonly implicated in the uptake of PEGylated nanoparticles. These include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The PEG layer can help to reduce non-specific interactions, and the subsequent conjugation of targeting ligands to the terminal amine group can facilitate receptor-mediated endocytosis for enhanced cellular uptake and specificity.
Caption: Common endocytic pathways for nanoparticle cellular entry.
Conclusion
The use of this compound provides a versatile and efficient method for the surface modification of nanoparticles. The presented protocols offer a foundational approach for researchers to develop advanced nanoparticle-based platforms for a wide range of biomedical applications. The ability to introduce a protected amine group allows for a multi-step functionalization strategy, enabling the creation of highly tailored and multifunctional nanocarriers. Characterization of the modified nanoparticles at each stage is crucial to ensure successful conjugation and to understand the impact of surface modification on their biological performance.
Troubleshooting & Optimization
Common problems in Hydroxy-PEG2-(CH2)2-Boc conjugation reactions.
Welcome to the technical support center for Hydroxy-PEG2-(CH2)2-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile linker in bioconjugation, antibody-drug conjugate (ADC), and proteolysis-targeting chimera (PROTAC) synthesis.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule containing a hydroxyl group, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The PEG spacer enhances solubility and provides flexibility to the conjugated molecule.[1][2] This linker is commonly used in the synthesis of ADCs and PROTACs, where it connects a targeting moiety (like an antibody or a small molecule ligand) to a payload (like a cytotoxic drug or an E3 ligase ligand).[3][4][5]
Reaction Chemistry
Q2: How can I couple a carboxylic acid to the hydroxyl group of the linker?
The most common method for coupling a carboxylic acid to the hydroxyl group of this compound is through an esterification reaction . Several methods can be employed:
-
Fischer Esterification: This acid-catalyzed reaction involves heating the carboxylic acid and the PEG linker in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). To drive the equilibrium towards the product, the alcohol (this compound) is often used in excess, and water is removed as it is formed.[6][7]
-
Carbodiimide-mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can be used to activate the carboxylic acid, allowing it to react with the hydroxyl group of the PEG linker under milder conditions. A catalyst such as 4-dimethylaminopyridine (DMAP) is often added to increase the reaction rate.[8]
-
Mitsunobu Reaction: This reaction allows for the conversion of the primary alcohol of the PEG linker to an ester with clean inversion of stereochemistry (though not relevant for this achiral linker). It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10][11] This method is particularly useful for sterically hindered substrates.
Q3: What are the potential side reactions when working with this compound?
Several side reactions can occur, depending on the reaction conditions and the nature of the molecule being conjugated:
-
Reaction at the Boc-protected amine: The Boc group is generally stable to many reaction conditions but can be prematurely cleaved under strongly acidic conditions.
-
Side reactions of the hydroxyl group: If the hydroxyl group is not the intended site of reaction, it can compete with other nucleophiles. It's crucial to choose reaction conditions that favor the desired transformation. In some cases, orthogonal protection of the hydroxyl group may be necessary.
-
PEG degradation: Polyethylene glycol chains can be susceptible to auto-oxidation, which can lead to chain cleavage. This can be initiated by heat, light, or the presence of transition metals.
Troubleshooting
Q4: I am observing a low yield in my conjugation reaction. What are the possible causes and solutions?
Low yields can be attributed to several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature (with caution to avoid degradation). - Increase the molar excess of one of the reactants. |
| Reagent degradation | - Use fresh, high-purity reagents. - Ensure anhydrous conditions if using moisture-sensitive reagents (e.g., carbodiimides). |
| Steric hindrance | - For sterically hindered substrates, consider using a more reactive coupling agent or a different reaction strategy (e.g., Mitsunobu reaction). |
| Suboptimal pH | - Adjust the pH of the reaction mixture to optimize the reactivity of the functional groups involved. |
| Product loss during workup/purification | - Optimize the extraction and purification methods to minimize loss of the desired product. |
Q5: My Boc deprotection step is incomplete. What should I do?
Incomplete Boc deprotection is a common issue. Consider the following adjustments:
-
Acid Strength and Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acid. If the reaction is incomplete, the acid may be too weak or its concentration too low. Trifluoroacetic acid (TFA) is commonly used for this purpose. Increasing the concentration of TFA (e.g., from 20% to 50% in dichloromethane) can improve the efficiency of the deprotection.[3]
-
Reaction Time and Temperature: Deprotection is a kinetic process. If the reaction is sluggish at room temperature, consider extending the reaction time or gently heating the mixture.[3]
-
Alternative Acid Systems: If TFA is not effective, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[3]
Experimental Protocols
Protocol 1: General Procedure for Esterification using EDC/DMAP
-
Dissolve the carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Mitsunobu Reaction
-
Dissolve the carboxylic acid (1.5 equivalents), This compound (1.0 equivalent), and triphenylphosphine (PPh₃) (1.5 equivalents) in an anhydrous solvent like tetrahydrofuran (THF) or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Protocol 3: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected PEG conjugate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[3]
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA.[3]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[3]
Data Presentation
Table 1: Reaction Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Acetic Acid | Ethanol (1 eq) | H₂SO₄ | Reflux | 4 | 65[7] |
| Acetic Acid | Ethanol (10 eq) | H₂SO₄ | Reflux | 4 | 97[7] |
| Adipic Acid | Ethanol (excess) | H₂SO₄ | Reflux | 12 | >90 |
Table 2: Typical Conditions for Mitsunobu Reaction
| Alcohol | Nucleophile | Reagents | Solvent | Time (h) | Yield (%) |
| Primary Alcohol | Carboxylic Acid | PPh₃, DEAD | THF | 4-12 | 80-95[9] |
| Secondary Alcohol | Phenol | PPh₃, DIAD | Toluene | 12-24 | 70-90[9] |
| MBH Alcohol | Azodicarboxylate | PPh₃ | THF | 0.5 | 90 |
Visualizations
Caption: A general experimental workflow for a two-step conjugation process using this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields in conjugation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-N-amido-PEG3-sulfonic acid - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Hydroxy-PEG2-(CH2)2-Boc
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of Hydroxy-PEG2-(CH2)2-Boc reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which typically involves the Boc protection of the corresponding amino-alcohol (2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol).
Question 1: Why is the yield of my this compound reaction consistently low?
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before workup.[1]
-
-
Suboptimal Reagent Stoichiometry: The molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the amine may be insufficient.
-
Solution: Increase the equivalents of (Boc)₂O to 1.1-1.5 equivalents relative to the starting amine.[1]
-
-
Inadequate Base: If a base is used, it may not be strong enough or used in a sufficient amount to facilitate the reaction.
-
Solution: While not always necessary, bases like triethylamine or sodium hydroxide can be used.[2] Ensure the base is added in an appropriate amount to neutralize any acidic impurities and facilitate the reaction.
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: While many Boc protections proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield. However, be cautious of potential side reactions at higher temperatures.
-
-
Poor Solvent Choice: The solvent may not be optimal for the reaction.
-
Solution: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used solvents for Boc protection.[1] Ensure the starting materials are fully dissolved.
-
Question 2: My analysis shows the presence of starting material (amino-alcohol) even after a long reaction time. What could be the issue?
Possible Causes and Solutions:
-
Steric Hindrance: The polyethylene glycol (PEG) chain can sometimes sterically hinder the approach of the bulky (Boc)₂O reagent to the amino group.[3][4]
-
Solution: Extend the reaction time and ensure efficient stirring. Consider a slight increase in temperature to provide more kinetic energy for the molecules to overcome the steric barrier.
-
-
Deactivation of (Boc)₂O: Di-tert-butyl dicarbonate can be sensitive to moisture.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[5] Use a fresh bottle of (Boc)₂O if possible.
-
Question 3: I am observing significant side products in my reaction mixture. How can I minimize them?
Possible Causes and Solutions:
-
Formation of Di-Boc Species: In some cases, over-reaction can lead to the formation of a di-Boc protected amine.
-
Solution: Use a controlled amount of (Boc)₂O (around 1.1 equivalents) and monitor the reaction closely.[1]
-
-
Urea Formation: If the reaction is run under certain conditions, urea byproducts can form.
-
Solution: Using a catalyst-free system in water can sometimes prevent the formation of urea side products.[6]
-
-
Reaction with the Hydroxyl Group: Although less likely under standard Boc protection conditions, reaction at the hydroxyl end of the PEG chain could occur.
-
Solution: The amine group is significantly more nucleophilic than the hydroxyl group, so this is generally not a major issue.[2] Sticking to optimized reaction conditions will minimize this.
-
Question 4: How can I effectively purify my final product, this compound?
Possible Causes and Solutions:
-
Difficulty in Separating from Excess Reagents: Removing unreacted (Boc)₂O and its byproducts can be challenging.
-
Solution: An aqueous workup can help remove some impurities. Wash the organic layer with a mild acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and then brine.[1]
-
-
Product is Water-Soluble: The PEG chain can impart some water solubility, complicating extraction.
-
Solution: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. If the product remains in the aqueous layer, consider back-extraction with more organic solvent. Salting out the aqueous layer by adding brine can also help push the product into the organic phase.
-
-
Need for High Purity: For applications like PROTAC synthesis, very high purity is required.
-
Solution: Column chromatography on silica gel is a standard method for purifying such compounds. A solvent system of ethyl acetate and hexanes is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc group in this compound?
The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine.[2] It prevents the amine from reacting in subsequent synthetic steps. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) when the amine needs to be deprotected for further conjugation.[7][8]
Q2: What are the optimal reaction conditions for the Boc protection of 2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol?
Optimal conditions can vary, but a good starting point is to react the amino-alcohol with 1.1-1.5 equivalents of (Boc)₂O in an anhydrous solvent like dichloromethane (DCM) at room temperature for 3-12 hours.[1] Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion.
Q3: Can I use a catalyst for this reaction?
While the reaction often proceeds without a catalyst, certain catalysts can improve the rate and efficiency. Iodine has been reported as an effective catalyst for N-tert-butoxycarbonylation under solvent-free conditions.[6] Perchloric acid adsorbed on silica gel (HClO₄–SiO₂) is another efficient and reusable catalyst.[6]
Q4: How do I store this compound?
The compound should be stored at 4°C for long-term stability.[9][10]
Data Presentation
Table 1: Summary of Key Reaction Parameters and Their Impact on Yield
| Parameter | Typical Range | Effect on Yield | Troubleshooting Considerations |
| (Boc)₂O Equivalents | 1.1 - 1.5 | Increasing equivalents can drive the reaction to completion, but excess can lead to side products and purification challenges. | Start with 1.1 eq. and increase if the reaction is incomplete. |
| Temperature | Room Temp. (20-25°C) | Higher temperatures can increase the reaction rate but may also promote side reactions. | Consider gentle heating (40-50°C) for sterically hindered reactions. |
| Reaction Time | 3 - 12 hours | Insufficient time leads to incomplete conversion and lower yield. | Monitor reaction progress to determine the optimal time. |
| Solvent | DCM, DMF, THF | The choice of solvent affects solubility and reaction rate. | Ensure all reactants are fully dissolved. Use anhydrous solvents. |
| Base (optional) | Triethylamine, DIPEA | Can increase reaction rate by scavenging protons. | Not always necessary. Can complicate workup. |
Experimental Protocols
Protocol for Boc Protection of 2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol in anhydrous DCM (concentration of ~0.1-0.2 M).
-
Addition of (Boc)₂O: Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is completely consumed (typically 3-12 hours).
-
Workup:
-
Wash the reaction mixture with 1M HCl (aqueous).
-
Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low reaction yields.
Caption: Key parameters influencing the yield of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemscene.com [chemscene.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Optimizing the Deprotection of the Boc Group in Hydroxy-PEG2-(CH2)2-Boc
Welcome to the technical support center for the optimization of Boc group deprotection in Hydroxy-PEG2-(CH2)2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this critical step in chemical synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful and efficient removal of the Boc protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection?
A1: The deprotection of the tert-butyloxycarbonyl (Boc) group is an acid-labile process.[1] The mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid, which leads to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine.[2][3]
Q2: What are the standard reaction conditions for the deprotection of a Boc-protected PEG linker?
A2: Standard conditions typically involve treating the Boc-protected PEG linker with a strong acid in an appropriate organic solvent.[4] The most common reagent is trifluoroacetic acid (TFA) in dichloromethane (DCM), often in a concentration range of 20-50% (v/v).[5][6] The reaction is usually conducted at room temperature for 1 to 2 hours.[5][7] Another frequently used method involves a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[5]
Q3: What are the most common side reactions during the Boc deprotection of PEGylated compounds, and how can they be minimized?
A3: The primary side reactions of concern are:
-
Incomplete Deprotection: A portion of the starting material remains unreacted, which can complicate purification.[4] To minimize this, one can increase the acid concentration or extend the reaction time.[5]
-
t-Butylation: The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the molecule.[4] This can be mitigated by using "scavengers."
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can be acylated by a trifluoroacetyl group, forming an undesired byproduct.[4]
Q4: Why is the use of "scavengers" recommended during Boc deprotection?
A4: Scavengers are recommended to trap the reactive tert-butyl cation that is formed during the deprotection process.[3] This prevents the cation from reacting with nucleophilic functional groups within the molecule, such as tryptophan or methionine residues in peptides, which would lead to unwanted side products.[7][8] A commonly used scavenger is triisopropylsilane (TIS).[5][7]
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the deprotection reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick method to observe the disappearance of the starting material (less polar) and the appearance of the deprotected product (more polar), which will have a lower Rf value.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[5][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[5][9]
Q6: What are the recommended work-up procedures after Boc deprotection?
A6: After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure.[10] To remove residual TFA, co-evaporation with toluene can be performed.[5][7] The resulting product is often a salt of the deprotected amine with the acid used (e.g., a trifluoroacetate salt).[3] If the free amine is required, an aqueous basic work-up can be performed by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[5][10]
Troubleshooting Guide
Unanticipated results are a common occurrence in chemical synthesis. This guide is designed to help you troubleshoot common issues encountered during the Boc deprotection of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Incomplete Deprotection | - Insufficient acid strength or concentration.[5] - Inadequate reaction time or temperature.[5] - Steric hindrance from the PEG chain.[5] - Poor solubility of the starting material in the reaction solvent.[5] | - Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).[5] - Extend the reaction time and continue to monitor progress.[5] - Consider gentle heating, but be cautious of potential side reactions.[5] - Ensure the chosen solvent provides good solubility for your PEGylated compound.[5] - Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[5] |
| 2. Observation of Side Products | - Alkylation by the tert-butyl cation.[4] - Trifluoroacetylation of the deprotected amine when using TFA.[4] - Degradation of other acid-sensitive functional groups in the molecule.[4] | - Add a scavenger, such as triisopropylsilane (TIS) (2.5-5% v/v), to the reaction mixture to trap the tert-butyl cation.[7] - Use a milder deprotection method if your compound is highly acid-sensitive. - Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.[7] |
| 3. Difficulty in Product Isolation/Purification | - The deprotected product is highly water-soluble. - The product remains as a salt after work-up. | - If the product is water-soluble, consider purification techniques like reverse-phase chromatography. - For the free amine, ensure complete neutralization of the acid during the aqueous work-up. - Lyophilization can be an effective method for isolating water-soluble products. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the removal of the Boc group from this compound in a solution of TFA and DCM.[7]
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG compound in anhydrous DCM (concentration range of 0.1 to 0.5 M) in a round-bottom flask.[3]
-
Cool the solution to 0 °C using an ice bath.[7]
-
Slowly add TFA to the stirred solution to the desired final concentration (e.g., 20-50% v/v).[7]
-
If necessary, add a scavenger such as TIS (2.5-5% v/v).[7]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5][7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]
-
For complete removal of residual TFA, co-evaporate the residue with toluene (3x).[5][7]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[5][7]
Visualizations
The following diagrams illustrate key concepts and workflows related to Boc deprotection.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting low solubility issues with Hydroxy-PEG2-(CH2)2-Boc conjugates.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hydroxy-PEG2-(CH2)2-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a bifunctional linker possessing both a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic tert-butyloxycarbonyl (Boc) protecting group. This structure gives it a versatile solubility profile. Generally, the short PEG2 chain enhances solubility in aqueous media and polar organic solvents.[1] The Boc group, on the other hand, can decrease aqueous solubility but improves solubility in many organic solvents.[2] This amphiphilic nature allows it to be soluble in a range of solvents, which is advantageous for various bioconjugation and drug delivery applications.[3]
Q2: What is the role of the PEG2 linker in this conjugate?
A2: The polyethylene glycol (PEG) linker in this compound serves several critical functions in bioconjugation and drug development.[4] Its primary roles include:
-
Increasing Hydrophilicity: The PEG chain improves the water solubility of the conjugate and any molecule it is attached to, which is particularly beneficial for poorly soluble drugs.[5]
-
Providing a Flexible Spacer: The PEG linker acts as a flexible spacer arm, which can be crucial for overcoming steric hindrance when conjugating bulky molecules.[6]
-
Improving Pharmacokinetics: In therapeutic applications, PEGylation can increase a drug's hydrodynamic size, leading to a longer circulation half-life and reduced renal clearance.[7]
-
Reducing Immunogenicity: The PEG chain can mask epitopes on a conjugated protein, potentially reducing its immunogenicity.[4]
Q3: How does the Boc protecting group influence the reactivity of the conjugate?
A3: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In this compound, it protects a primary amine, preventing it from participating in unwanted side reactions during synthesis or conjugation steps involving the hydroxyl group. The Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine for subsequent conjugation steps.[1]
Q4: Can I expect this short-chain PEG conjugate to aggregate in solution?
A4: While PEGylation is often used to prevent aggregation of larger molecules like proteins, small molecule PEG conjugates can themselves sometimes exhibit complex solubility behavior.[8] At high concentrations, especially in aqueous buffers, hydrophobic interactions from the Boc group and the alkyl chain could potentially lead to some self-assembly or aggregation. However, the short PEG2 chain generally promotes solubility. If you observe any precipitation, especially in aqueous solutions, it could be due to aggregation.
Troubleshooting Guide for Low Solubility Issues
Q5: I am having trouble dissolving this compound in my desired solvent. What should I do?
A5: Low solubility can be a frustrating issue. Here are a few steps you can take to troubleshoot this problem:
-
Solvent Selection: Ensure you are using an appropriate solvent. Based on its structure, this conjugate should be soluble in polar aprotic solvents like DMSO and DMF, as well as chlorinated solvents like dichloromethane (DCM). For a structurally similar compound, Boc-NH-PEG2-CH2CH2COOH, solubility in DMSO is reported to be high (≥ 100 mg/mL).[9]
-
Gentle Heating: For many PEGylated compounds, gentle warming (e.g., to 30-40 °C) can significantly improve solubility.[9]
-
Sonication: Using a sonication bath can help to break up any particulate matter and facilitate dissolution.[9]
-
Co-solvent System: If you need to use a solvent in which the conjugate has limited solubility, consider using a co-solvent system. For example, if you are working in an aqueous buffer, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol can improve solubility.
Q6: My this compound conjugate precipitates out of solution during my reaction. What could be the cause and how can I fix it?
A6: Precipitation during a reaction can be caused by several factors:
-
Change in Solvent Polarity: If your reaction involves the addition of a reagent in a solvent that is a poor solvent for your conjugate, it can cause it to crash out. Try to use reagents dissolved in the same solvent as your reaction or a compatible co-solvent.
-
Reaction with the Conjugate: The reaction itself might be altering the solubility of your molecule. For example, if you are deprotecting the Boc group, the resulting free amine might have different solubility characteristics in your chosen solvent system.
-
Concentration Effects: The concentration of your conjugate might be too high for the chosen solvent system, especially if the reaction temperature is different from the temperature at which you initially dissolved it. Try running the reaction at a more dilute concentration.
-
pH Changes: If you are working in a buffered system, ensure the pH is not causing your conjugate to become less soluble.
Q7: I am trying to perform a reaction in an aqueous buffer, but the this compound is not dissolving well. What are my options?
A7: For aqueous reactions, you can try the following:
-
Prepare a Concentrated Stock in an Organic Solvent: Dissolve the conjugate at a high concentration in a water-miscible organic solvent like DMSO. Then, add this stock solution dropwise to your vigorously stirred aqueous buffer. Be careful not to add the organic solvent too quickly, as this can cause localized high concentrations and precipitation.
-
Use of Surfactants: In some cases, a very small amount of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) can help to maintain the solubility of amphiphilic molecules in aqueous solutions. However, be sure that the surfactant will not interfere with your downstream applications.
Data Presentation
Table 1: Physicochemical Properties and Estimated Solubility of this compound and a Structurally Similar Analog.
| Property | This compound | Boc-NH-PEG2-CH2CH2COOH (Structurally Similar Analog)[9] |
| CAS Number | 149299-82-1[10] | 1365655-91-9 |
| Molecular Formula | C₁₀H₂₀O₅[10] | C₁₂H₂₃NO₆ |
| Molecular Weight | 220.26 g/mol [10] | 277.31 g/mol |
| Appearance | - | Liquid |
| Topological Polar Surface Area (TPSA) | 64.99 Ų[10] | - |
| logP | 0.3536[10] | - |
| Solubility in DMSO | Expected to be high | ≥ 100 mg/mL |
| Solubility in Saline with Co-solvents | - | ≥ 2.5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) |
Note: The quantitative solubility data is for a structurally similar compound and should be used as a guideline. It is always recommended to perform your own solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Material Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use an anhydrous, water-miscible organic solvent such as DMSO or DMF to prepare a stock solution.
-
-
Stock Solution Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the desired volume of anhydrous solvent to the vial of the conjugate.
-
Gently vortex or sonicate the vial until the conjugate is completely dissolved. For a 10 mM stock solution of a 220.26 g/mol compound, you would dissolve 2.20 mg in 1 mL of solvent.
-
-
Use in Aqueous Solutions:
-
To add the conjugate to an aqueous buffer, vigorously stir the buffer and add the organic stock solution dropwise.
-
Do not exceed a final organic solvent concentration that is compatible with your experimental system (typically ≤5% v/v).
-
Protocol 2: Boc Deprotection of this compound
-
Dissolution: Dissolve the this compound conjugate in a suitable organic solvent such as dichloromethane (DCM).
-
Acid Addition: To the solution, add an excess of trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio of DCM to TFA.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
The resulting residue can be co-evaporated with toluene to ensure complete removal of residual TFA.
-
The deprotected product can then be purified by a suitable method, such as silica gel chromatography or preparative HPLC.
-
Visualizations
Caption: A decision tree for troubleshooting low solubility issues.
Caption: A typical experimental workflow for using the conjugate.
References
- 1. Boc-NH-PEG2-OH | CAS:139115-91-6 | Biopharma PEG [biochempeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heterobifunctional pegs [jenkemusa.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemscene.com [chemscene.com]
Preventing side reactions when using Hydroxy-PEG2-(CH2)2-Boc.
Welcome to the technical support center for Hydroxy-PEG2-(CH2)2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile linker. Here you will find information to help you prevent common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a hydroxyl (-OH) group, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine (-NHBoc). The PEG spacer enhances water solubility and provides flexibility.[1][2] This linker is commonly used in bioconjugation and is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[3][4]
Q2: What are the most common side reactions to be aware of when using this linker?
A2: The most significant side reactions typically occur during the deprotection of the Boc group. The strong acidic conditions required for Boc removal generate a reactive tert-butyl cation.[5][6] This cation can lead to the alkylation of nucleophilic residues in your substrate, such as the indole ring of tryptophan or the thioether of methionine.[5][7] Additionally, under very strong acidic conditions, cleavage of the ether linkages within the PEG chain can occur, although this is less common under standard deprotection conditions.[8][9]
Q3: How can I prevent the tert-butylation of sensitive amino acid residues during Boc deprotection?
A3: The most effective method to prevent tert-butylation is to use a "scavenger" in your deprotection cocktail.[5][6] Scavengers are nucleophilic species that react with and neutralize the tert-butyl cation before it can modify your molecule of interest.[5] The choice of scavenger depends on the sensitive residues present in your compound.
Q4: Can the hydroxyl group of the linker participate in side reactions?
A4: The hydroxyl group is generally stable but can be reactive under certain conditions. If you are performing reactions that are not intended to involve the hydroxyl group, it is important to ensure that your reaction conditions are selective for the desired functional group. For instance, when activating a carboxylic acid for coupling with the deprotected amine, the hydroxyl group is unlikely to react. However, if you are using highly reactive electrophiles, protection of the hydroxyl group may be necessary.
Q5: My PROTAC is synthesized, but it shows low degradation efficiency. Could the linker be the issue?
A5: Yes, the linker is a critical component for PROTAC efficacy.[3] Low degradation efficiency can be due to a number of linker-related issues, including:
-
Incorrect Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[3]
-
Poor Physicochemical Properties: The linker can impact the overall solubility and cell permeability of the PROTAC.[3]
-
Unfavorable Ternary Complex Conformation: The linker may not orient the target protein and E3 ligase optimally for ubiquitination.[3]
Troubleshooting Guides
Issue 1: Side Product Formation During Boc Deprotection
-
Symptom: You observe unexpected peaks in your HPLC or LC-MS analysis after the Boc deprotection step, often with a mass increase of +56 Da.[7]
-
Possible Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation generated during deprotection.[5]
-
Solution: Incorporate a scavenger or a scavenger cocktail into your deprotection reagent. The table below provides recommendations for common scavengers.
| Sensitive Residue | Recommended Scavenger(s) | Typical Concentration |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, Thioanisole | 2.5% - 5% (v/v) |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | 5% (v/v) |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5% (v/v) |
| Tyrosine (Tyr) | Phenol, Anisole | 5% (v/v) |
| General Cocktail | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | - |
| For Multiple Sensitive Residues | Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) | - |
Data compiled from multiple sources.[5][10]
Issue 2: Incomplete Boc Deprotection
-
Symptom: Your analytical data (e.g., LC-MS) shows the presence of the starting Boc-protected material after the deprotection reaction.
-
Possible Causes:
-
Insufficient Acid Concentration: The concentration of the acid (e.g., TFA) is too low to effectively cleave the Boc group.
-
Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion.
-
-
Solutions:
-
Increase Acid Concentration: For complete deprotection, a high concentration of a strong acid is typically used. A common condition is 95% TFA in dichloromethane (DCM).[5]
-
Extend Reaction Time/Increase Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature.[5] If you are still seeing starting material, you can extend the reaction time and monitor by TLC or LC-MS. Gentle warming can also be employed, but be cautious of potential side reactions.
-
Issue 3: Low Yield in Hydroxyl Group Activation
-
Symptom: The conversion of the hydroxyl group to a more reactive species (e.g., a mesylate or tosylate) is low.
-
Possible Cause:
-
Presence of Water: Sulfonyl chlorides and anhydrides are sensitive to moisture.
-
Inadequate Base: A suitable base is required to neutralize the acid generated during the reaction.
-
-
Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DCM). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice and Amount of Base: Use a non-nucleophilic base such as triethylamine (TEA) or pyridine.[11] Typically, an excess of the base is used (e.g., 4 molar equivalents per hydroxyl group).[12]
-
Experimental Protocols
Protocol 1: Boc Deprotection with Scavengers
This protocol describes the removal of the Boc protecting group in the presence of scavengers to minimize side reactions.
-
Preparation: Dissolve your Boc-protected compound in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Scavenger Addition: Add the appropriate scavenger(s) based on the nucleophilic residues in your substrate (see table in Troubleshooting Issue 1). For a general-purpose scavenger cocktail, prepare a solution of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[5]
-
Deprotection Reaction: Add the scavenger-containing deprotection solution to your dissolved compound. A typical ratio is 10 mL of deprotection solution per gram of substrate.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The crude product can then be purified, for example, by precipitation from cold diethyl ether followed by filtration or centrifugation.[5]
Protocol 2: Activation of the Hydroxyl Group via Mesylation
This protocol details the conversion of the terminal hydroxyl group to a mesylate, a good leaving group for subsequent nucleophilic substitution.
-
Preparation: In a two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the this compound and triethylamine (TEA, 4 molar equivalents per hydroxyl group) in anhydrous dichloromethane (DCM, 5 mL per 1 g of PEG linker).[12]
-
Cooling: Cool the mixture in an ice bath.
-
Mesylation: Add methanesulfonyl chloride (MsCl, 4 molar equivalents per hydroxyl group) dropwise to the cooled solution.[12]
-
Reaction: Seal the flask, remove the ice bath, and stir the mixture at room temperature for 16 hours.[12]
-
Work-up and Purification: After the reaction is complete, the product can be isolated by standard extraction and purification techniques, such as column chromatography. The progress of the reaction can be monitored by ¹H NMR spectroscopy, looking for the appearance of a characteristic resonance for the methylene protons adjacent to the mesylate group.[12]
Protocol 3: Conjugation of the Deprotected Amine to a Carboxylic Acid
This protocol describes the coupling of the deprotected amine of the linker to a carboxylic acid-containing molecule using EDC/NHS chemistry.
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1 equivalent) in a suitable buffer (e.g., 0.5 M MES, pH 5.5).[13] Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and stir for 10 minutes at room temperature.[13] Then, add N-hydroxysuccinimide (NHS, 1.0 equivalent) and continue stirring for 60 minutes.[13]
-
Coupling Reaction: Add the deprotected amine-PEG linker (2 equivalents) to the activated carboxylic acid solution.[13]
-
Reaction: Stir the reaction for 12 hours at room temperature.[13]
-
Purification: The final conjugate can be purified using standard techniques such as reverse-phase HPLC or size-exclusion chromatography.
Visualizations
Caption: Boc deprotection pathway and the role of scavengers in preventing side reactions.
Caption: A typical experimental workflow for using this compound.
Caption: A logical troubleshooting guide for common issues.
References
- 1. Boc-NH-PEG-OH, PEG Linker - Biopharma PEG [biochempeg.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
- 11. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 12. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of Hydroxy-PEG2-(CH2)2-Boc Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) for the purification of reaction products derived from Hydroxy-PEG2-(CH2)2-Boc.
Frequently Asked Questions (FAQs)
General Purification
Q1: My PEGylated compound is a thick, colorless oil that is difficult to handle and purify. Is this normal? A1: Yes, this is very common. Low molecular weight PEG derivatives are often viscous oils or waxy solids, which can make purification by standard techniques like crystallization challenging.[1] Column chromatography, precipitation, and liquid-liquid extraction are generally more suitable methods.
Q2: How can I effectively monitor my reaction progress and purification fractions by Thin Layer Chromatography (TLC)? A2: Visualizing PEG compounds on TLC can be difficult as they often do not show up under UV light.[2] Staining is required. Potassium permanganate (KMnO₄) stain is effective for visualizing compounds with hydroxyl groups, as they appear as yellow or light brown spots on a purple background upon gentle heating.[3] For other derivatives, iodine vapor or Dragendorff's reagent can be effective.[2]
Q3: What are some common issues when running column chromatography with PEGylated compounds? A3: PEG-containing compounds are notoriously polar and can exhibit poor chromatographic behavior on silica gel, such as streaking and broad peaks.[4] This can lead to poor separation from impurities. Using solvent systems like Dichloromethane/Methanol or Chloroform/Methanol can help produce tighter spots.[4] A slow, shallow gradient is often more effective than a steep one.
Scenario 1: Purification After Reaction at the Hydroxyl (-OH) Group
This scenario assumes the Boc-protecting group remains intact while the terminal hydroxyl group has been modified (e.g., via esterification or etherification).
Q4: How does the modification of the -OH group affect the product's properties for purification? A4: Converting the polar hydroxyl group to a less polar moiety (like an ester or ether) will make the product more hydrophobic. This increased hydrophobicity is the key to separating it from the unreacted, more polar starting material using normal-phase chromatography (e.g., silica gel).
Q5: What is the recommended starting point for developing a column chromatography method for my product? A5: Start by developing a TLC solvent system that gives your product an Rf value of approximately 0.2-0.3.[4] A good starting point for PEGylated compounds is a gradient of methanol in a less polar solvent like dichloromethane (DCM) or ethyl acetate. The unreacted starting material should have a lower Rf (be more polar) than your desired product.
Scenario 2: Purification After Boc Group Deprotection
This scenario involves the removal of the tert-butyloxycarbonyl (Boc) group to yield a primary amine, typically as a salt (e.g., TFA or HCl salt).
Q6: My deprotection reaction is complete, but how do I remove the excess acid (e.g., TFA)? A6: After removing the bulk of the acid and solvent under reduced pressure, residual acid can be removed by co-evaporation with a non-polar solvent like toluene (repeated 2-3 times).[5] For small-scale reactions, precipitation of the amine salt by adding a non-polar solvent like cold diethyl ether can also be effective.[5]
Q7: The product of my Boc deprotection is an amine salt. Can I purify it directly? A7: Yes. Amine salts are significantly more polar than the Boc-protected starting material. An aqueous workup is often sufficient for purification. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[5] However, be cautious if your molecule contains other base-labile groups. The deprotected, now water-soluble amine salt will partition into the aqueous layer, while the unreacted starting material remains in the organic layer.
Q8: How do I convert the purified amine salt back to the free amine? A8: To obtain the free amine, dissolve the salt in a suitable solvent and perform a liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate, NaHCO₃). After extraction, the organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the free amine.[5]
Troubleshooting Guides
Problem 1: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product and starting material co-elute or have very close Rf values. | Inadequate solvent system polarity or selectivity. | - Modify the solvent system. Try adding a small percentage of a third solvent (e.g., 1-10% ethanol/isopropanol in chloroform).[4]- Switch to a different stationary phase, such as alumina or reversed-phase (C18) silica gel.[6][] |
| Product streaks badly on TLC and elutes over many column fractions. | - Compound is very polar and interacting strongly with silica.- Sample is overloaded on the column. | - Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.- Use a shallower gradient during elution.- Ensure the sample is loaded onto the column in the minimum possible volume of solvent. |
| Low or no recovery of the product from the column. | The product is too polar and has irreversibly adsorbed to the silica gel. | - Flush the column with a very strong solvent system, such as 10-20% Methanol in DCM, potentially with a small amount of ammonium hydroxide.- Consider using a different purification method like preparative HPLC or liquid-liquid extraction. |
Problem 2: Issues with Boc Deprotection and Workup
| Symptom | Possible Cause | Suggested Solution |
| TLC or LC-MS analysis shows incomplete removal of the Boc group. | - Insufficient acid strength or concentration.- Inadequate reaction time or temperature. | - Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).- Extend the reaction time and monitor progress carefully.- Consider a stronger acid system like 4M HCl in 1,4-dioxane.[5] |
| The deprotected amine salt product is an oil and will not precipitate/crystallize. | This is common for PEG derivatives.[1] | - Attempt trituration: Add a non-polar solvent (e.g., cold diethyl ether or pentane) to the oil and stir or sonicate vigorously to induce solidification.- If trituration fails, proceed with an aqueous workup/extraction as the primary purification step. |
| Product seems to be lost during the aqueous basic wash. | The free amine form of your product may have some water solubility, especially with the PEG chain. | - Before extraction, saturate the aqueous layer with NaCl to decrease the solubility of your organic product in the aqueous phase (salting out).- Perform multiple extractions with your organic solvent (e.g., 3-5 times) to maximize recovery. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Products of -OH Modification
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% Dichloromethane).
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of DCM. If the product is not fully soluble, add a small amount of the more polar solvent from your gradient (e.g., Methanol). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin elution with the starting solvent. Gradually increase the polarity by slowly adding the more polar solvent (e.g., increase from 0% to 5% Methanol in DCM over several column volumes).
-
Fraction Collection: Collect fractions and analyze them by TLC using an appropriate stain (e.g., potassium permanganate).
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification via Boc Deprotection and Aqueous Workup
-
Deprotection Reaction: Dissolve the Boc-protected PEG starting material in Dichloromethane (DCM) to a concentration of 0.1-0.2 M and cool the solution to 0°C. Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.[5]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Add toluene and re-concentrate (repeat 3 times) to azeotropically remove residual TFA.[5]
-
Aqueous Workup: Dissolve the crude residue in an organic solvent (e.g., Ethyl Acetate). Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and convert the amine salt to the free amine.
-
Extraction: Separate the layers. Extract the aqueous layer 2-3 more times with the organic solvent.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
Data Presentation
Table 1: Example Chromatographic Parameters
| Compound | Description | Typical TLC Mobile Phase (DCM:MeOH) | Expected TLC Rf | Notes |
| Starting Material | This compound | 95:5 | ~0.4 | The free hydroxyl makes it relatively polar. |
| Ester Product | Product of esterification at the -OH group | 98:2 | ~0.5 | Less polar than starting material due to capping of the -OH group. |
| Amine Product (Free Base) | Product after Boc deprotection | 90:10 (+1% NH₄OH) | ~0.2 | The primary amine is very polar and may streak without a basic modifier. |
| Amine Product (TFA Salt) | Product after Boc deprotection (before workup) | 90:10 | Baseline | The salt is highly polar and often remains at the baseline on silica TLC. |
Visualizations
Workflow for Purification via Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Logic for Boc Deprotection and Purification
Caption: Decision workflow for Boc deprotection and subsequent workup.
References
Technical Support Center: Monitoring Hydroxy-PEG2-(CH2)2-Boc Coupling Reactions
Welcome to the technical support center for monitoring your Hydroxy-PEG2-(CH2)2-Boc coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the quickest and most common method to monitor the progress of my coupling reaction?
The most common and rapid method for routine monitoring is Thin-Layer Chromatography (TLC).[1][2] It provides a quick qualitative assessment of the consumption of your starting materials and the formation of the product. By spotting the reaction mixture alongside your starting materials, you can visually track the appearance of a new spot corresponding to your coupled product and the disappearance of the limiting reagent.[2]
Q2: How can I get quantitative data on my reaction's progress?
For a quantitative assessment of reaction conversion, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[2][3]
-
HPLC allows for the determination of the relative peak areas of reactants and products, providing a percentage of conversion.[2][4] This is particularly useful for tracking the formation of the PEGylated product.[4][5]
-
¹H NMR can be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of new, characteristic signals for the product.[3] The integration of these signals can be used for quantification.[3]
Q3: What are the key indicators of a successful coupling reaction in an NMR spectrum?
In a ¹H NMR spectrum, a successful reaction is indicated by the appearance of new signals and shifts in existing ones. For example, in an amide coupling, you would look for a new amide N-H proton signal (typically 5.5-8.5 ppm) and shifts in the signals of protons adjacent to the newly formed bond. In ¹³C NMR, the appearance of a new carbonyl signal in the amide region (160-180 ppm) is a strong indicator.[2] The persistent, strong singlet around 1.4-1.5 ppm for the nine protons of the tert-butyl group confirms the Boc protecting group remains intact.
Q4: My reaction seems complete by analytical methods, but my isolated yield is poor. What could be the issue?
This often points to a problem with the work-up or purification process. PEGylated compounds can be highly polar and may adhere strongly to silica gel, leading to poor recovery during column chromatography.[6] Consider switching to reverse-phase HPLC for purification if you encounter this issue.[6] Additionally, ensure the product is stable under the work-up and purification conditions.
Q5: What is LC-MS, and why is it useful for monitoring this reaction?
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry.[7] It is invaluable for monitoring these reactions because it not only separates the components of the reaction mixture but also provides the mass-to-charge ratio of each component. This allows you to unequivocally confirm the identity of your desired product and detect any side products by their molecular weight.[6]
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Recommendations |
| Reaction appears stalled (No change in TLC or HPLC) | 1. Inactive or degraded coupling reagent. 2. Poor quality or wet solvents (especially for amide couplings). 3. Suboptimal temperature. 4. The amine is not sufficiently nucleophilic. | 1. Use a fresh bottle of the coupling reagent.[8] 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6][8] 3. Gently heat the reaction mixture (e.g., 40-60 °C), as this can improve yields for less reactive partners.[8] 4. For amide couplings, ensure the appropriate base is used to deprotonate the amine. |
| Multiple spots/peaks observed on TLC/HPLC | 1. Incomplete reaction (starting materials remain). 2. Formation of side products (e.g., urea byproduct from carbodiimide reagents, or self-coupling of the activated acid). 3. Degradation of starting material or product. | 1. Allow the reaction to run longer or add more of the excess reagent. 2. Use LC-MS to identify the mass of the unknown species. Optimize reaction conditions (e.g., temperature, reagent addition order) to minimize side reactions. 3. Check the stability of your compounds under the reaction conditions. |
| TLC spots are streaking or difficult to separate | 1. The compound is highly polar (common with PEG linkers).[6] 2. The mobile phase is not optimized. 3. The sample is too concentrated on the TLC plate. 4. Free amines can streak on silica gel.[9] | 1. Add a small amount of a more polar solvent (e.g., methanol) to your eluent. 2. Experiment with different solvent systems (e.g., vary the ratio of ethyl acetate/hexanes, or try dichloromethane/methanol). 3. Dilute your reaction aliquot before spotting. 4. If a free amine is present, adding a trace amount of triethylamine (~0.5-1%) to the eluent can improve spot shape.[9] |
| Cannot see a spot for a reactant or product on UV-visualized TLC | 1. The compound lacks a UV chromophore. | 1. Use a universal TLC stain, such as potassium permanganate (KMnO₄) or iodine, to visualize the spots.[9] |
Analytical Techniques: A Comparative Overview
| Technique | Information Provided | Speed | Quantitation | Primary Use Case |
| TLC | Qualitative (Presence/absence of compounds, relative polarity) | Very Fast (5-20 min) | Non-quantitative | Quick, routine reaction checks.[1][2] |
| HPLC | Quantitative (Relative amounts of compounds) | Moderate (20-40 min) | Yes | Quantifying reaction conversion and purity.[4][] |
| LC-MS | Quantitative and structural (Molecular weight confirmation) | Moderate (20-40 min) | Yes | Confirming product identity and identifying byproducts.[6] |
| ¹H NMR | Structural (Confirmation of chemical structure) | Slow (Requires workup/purification) | Yes (with internal standard) | Confirming the final product's structure and monitoring conversion.[3] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation : Use silica gel 60 F₂₅₄ plates. Lightly draw a pencil line ~1 cm from the bottom.
-
Spotting : On the line, apply small, separate spots of your starting materials (the molecule to be coupled and the this compound linker). Also, create a "co-spot" with both starting materials in the same lane.
-
Reaction Sample : Using a capillary tube, take a tiny aliquot from your reaction mixture and spot it in its own lane.
-
Development : Place the plate in a chamber with an appropriate solvent system (e.g., start with 30% Ethyl Acetate in Hexanes and optimize). The solvent level must be below the pencil line.[2]
-
Visualization : Once the solvent front nears the top, remove the plate and mark the front. Visualize the spots under a UV lamp. If needed, stain with potassium permanganate to see non-UV active spots.
-
Analysis : The reaction is progressing if you see the starting material spots diminishing in intensity and a new spot (the product) appearing. The reaction is complete when the limiting reagent spot has disappeared.
Protocol 2: Reaction Monitoring by HPLC
-
Sample Preparation : Take a small aliquot (~5-10 µL) from the reaction mixture. Dilute it with the mobile phase (e.g., 1:1 water/acetonitrile) in an HPLC vial to a total volume of ~1 mL.
-
Chromatographic Conditions (General Starting Point) :
-
Column : Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]
-
Gradient : A linear gradient from 5% to 95% B over 20 minutes is a good starting point.[2]
-
Flow Rate : 1.0 mL/min.[2]
-
Detection : UV absorbance at 214 nm or 220 nm.[2] If your molecule lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly effective for PEG-containing molecules.[4]
-
-
Analysis : Inject a sample of your reaction mixture at t=0 and at subsequent time points. Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product.
Visualization of Monitoring Workflow
Caption: A workflow diagram illustrating the iterative process of monitoring a coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Impact of pH on the stability of Hydroxy-PEG2-(CH2)2-Boc.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Hydroxy-PEG2-(CH2)2-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc protecting group on this compound at different pH values?
A1: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. It is generally stable in basic and neutral aqueous solutions but can be rapidly cleaved at low pH. The ether linkages within the PEG2 component of the molecule are stable across a broad pH range.
Q2: At what pH range is the Boc group on this compound considered unstable?
A2: The Boc group is susceptible to cleavage at a pH below 4. Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are commonly used for its removal.[1][2][3] The rate of cleavage is dependent on the acid concentration and temperature.[1][4][5]
Q3: Is this compound stable at physiological pH (pH 7.4)?
A3: Yes, the Boc group is generally stable at a physiological pH of 7.4. Hydrolysis at neutral pH is slow, with an estimated half-life of approximately 5 days at 22°C for a similar tert-butyl ester.[6][7] This stability makes it suitable for many biological applications where the protecting group needs to remain intact.
Q4: Can the Boc group be cleaved under basic conditions?
A4: While the Boc group is generally considered stable to bases, cleavage can occur under harsh basic conditions, such as with strong bases at elevated temperatures. However, for most applications involving this compound, basic conditions are not a primary concern for unintended deprotection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of Boc group during an experiment. | The experimental conditions are too acidic (pH < 4). | Buffer your reaction or purification steps to maintain a pH above 4. If acidic conditions are required for other reasons, consider using an alternative protecting group that is stable at low pH. |
| Slow or incomplete reaction at the hydroxyl end of the molecule. | Steric hindrance from the Boc-protected amine. | While less common for a short PEG chain, if you suspect steric hindrance, you may need to optimize reaction conditions (e.g., extend reaction time, increase temperature, or use a more reactive coupling agent). |
| Compound degradation observed during storage. | Improper storage conditions. | Store this compound in a cool, dry place. For long-term storage, keeping it at -20°C is recommended. Avoid repeated freeze-thaw cycles. |
| Variability in experimental results. | Inconsistent pH of solutions. | Always verify the pH of your buffers and reaction mixtures before use. Use a calibrated pH meter for accurate measurements. |
Quantitative Stability Data
The following table summarizes the estimated stability of the Boc group in this compound at various pH values, based on kinetic data from similar compounds. The stability of the PEG ether linkages is high across this entire pH range.
| pH | Temperature (°C) | Estimated Half-life of Boc Group | Stability Classification |
| 2 | 4 | ~ 6 hours[6][7] | Labile |
| 4 | 25 | Hours to Days | Moderate |
| 7.4 | 22 | ~ 5 days[6][7] | Stable |
| 9 | 25 | Minutes to Hours | Moderately Labile |
| 11 | 22 | ~ 8 minutes[6][7] | Very Labile |
Experimental Protocols
Protocol: pH Stability Assay for this compound
This protocol outlines a general method to determine the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 2, 4, 7.4, 9, 11)
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) (for HPLC mobile phase)
-
HPLC or LC-MS system with a C18 column
-
Thermostatted incubator or water bath
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation:
-
For each pH to be tested, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve a final concentration of 50 µg/mL.
-
Prepare a "time zero" sample by immediately quenching the reaction: take an aliquot of the buffered solution and mix it with an equal volume of ACN to stop any degradation. Store this sample at 4°C until analysis.
-
-
Incubation:
-
Incubate the remaining buffered solutions at a constant temperature (e.g., 37°C).
-
-
Time Points:
-
At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.
-
Quench each aliquot by mixing with an equal volume of ACN.
-
Store the quenched samples at 4°C until analysis.
-
-
Analysis:
-
Analyze all samples (including the "time zero" samples) by HPLC or LC-MS.
-
Use a suitable gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA on a C18 column.
-
Monitor the disappearance of the parent compound peak and the appearance of any degradation product peaks (e.g., the deprotected amine).
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining compound versus time for each pH to determine the degradation kinetics and estimate the half-life.
-
Visualizations
Caption: pH Impact on Boc Group Stability.
Caption: pH Stability Assay Workflow.
Caption: Troubleshooting Boc Deprotection.
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. | Semantic Scholar [semanticscholar.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
- 7. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Overcoming steric hindrance in reactions with Hydroxy-PEG2-(CH2)2-Boc.
Welcome to the technical support center for Hydroxy-PEG2-(CH2)2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges related to steric hindrance in reactions involving this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing a hydroxyl group, a two-unit polyethylene glycol (PEG) spacer, an ethyl chain, and a tert-butyloxycarbonyl (Boc)-protected amine. Its structure allows for the sequential conjugation of two different molecules. The hydroxyl group can be reacted first, followed by deprotection of the Boc group to reveal a primary amine for a subsequent reaction. This linker is commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2]
Q2: What is steric hindrance and how does it affect reactions with this compound?
Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct a chemical reaction.[3] In the context of this compound, the bulky tert-butoxycarbonyl (Boc) protecting group and the flexible PEG chain can create significant steric crowding around the reactive hydroxyl group.[4][5] This can lead to lower reaction rates, incomplete reactions, and reduced yields when attempting to couple molecules to the hydroxyl end. Similarly, after Boc deprotection, the PEG chain can sterically hinder reactions at the newly exposed amine.
Q3: My esterification or etherification reaction with the hydroxyl group of this compound is giving a low yield. What are the likely causes related to steric hindrance?
Low yields in reactions involving the hydroxyl group are often due to steric hindrance from the adjacent PEG chain and the bulky Boc group at the other end of the molecule. Several factors could be at play:
-
Insufficiently reactive activating agent: Standard activating agents may not be potent enough to overcome the steric barrier.
-
Suboptimal reaction conditions: Inadequate temperature, reaction time, or an inappropriate solvent can hinder the reaction.[3]
-
Poor accessibility of the hydroxyl group: The flexible PEG chain can fold back, partially blocking the hydroxyl group.
Q4: My coupling reaction with the amine of this compound (after Boc deprotection) is slow or incomplete. What are the potential causes?
Slow or incomplete coupling to the amine after Boc deprotection is a common issue when dealing with PEGylated molecules.[6] The primary causes include:
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Insufficient activation of the coupling partner: The steric hindrance from the PEG chain may prevent the coupling reagent from efficiently forming an active ester with the incoming molecule.
-
Poor accessibility of the amine: The PEG chain can shield the amine, making it less accessible to the activated coupling partner.[4]
-
Inappropriate choice of coupling reagent: Standard coupling reagents may not be effective enough to overcome the high activation energy barrier caused by steric hindrance.[7]
-
Suboptimal reaction conditions: Factors like solvent, temperature, and reactant concentrations can significantly impact the reaction rate.
Q5: What are the best practices for deprotecting the Boc group in this compound without affecting other sensitive functional groups?
The Boc group is sensitive to acidic conditions.[8] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for Boc deprotection.[9] However, if your molecule contains other acid-labile groups, milder conditions should be considered. Options include:
-
Using a lower concentration of TFA.
-
Employing milder acids like p-toluenesulfonic acid or phosphoric acid.[8]
-
Using solid-supported acid resins like Amberlyst-15, which can be easily filtered off.[8]
-
Solvent-free mechanochemical deprotection using p-toluenesulfonic acid has also been reported as a mild and efficient method.[10]
It is crucial to include a scavenger, such as triethylsilane or anisole, during deprotection to prevent the reactive tert-butyl cation from causing side reactions with sensitive functional groups.[8]
Troubleshooting Guides
Low Yield in Hydroxyl Group Reactions (Esterification/Etherification)
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Steric hindrance impeding the reaction | - Switch to a more powerful activating agent (e.g., for esterification, use HATU, HBTU, or PyBOP instead of DCC/EDC alone).- Increase the equivalents of the activating agent and the coupling partner.- Cautiously elevate the reaction temperature.- Increase the reaction time. |
| Reaction Stalls | Incomplete activation or deactivation of the active intermediate | - Add a fresh portion of the activating reagent and coupling partner.- Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active intermediate. |
| Presence of Side Products | Reaction with other functional groups or degradation | - Use milder reaction conditions (lower temperature, less reactive activating agent if possible).- Ensure the pH of the reaction mixture is controlled. |
Low Yield in Amine Coupling Reactions (Post-Boc Deprotection)
| Symptom | Possible Cause | Suggested Solution |
| Low Coupling Yield | Steric hindrance from the PEG chain | - Use a more potent coupling reagent like HATU, HBTU, or PyBOP.[7]- Increase the equivalents of the activated acid and coupling reagent.- Elevate the reaction temperature cautiously (e.g., to 40-50 °C).- Increase reactant concentrations to favor bimolecular reactions. |
| Incomplete Deprotection of Boc Group | Insufficiently acidic conditions or short reaction time | - Monitor the deprotection reaction by TLC or LC-MS to ensure complete removal of the Boc group.- Increase the concentration of the acid or the reaction time if necessary. |
| Side Reactions | Racemization or reaction with other functional groups | - Add a racemization suppressant like HOBt or Oxyma Pure.- Optimize the reaction pH to minimize side reactions. |
Experimental Protocols
Protocol 1: Esterification of the Hydroxyl Group of this compound with a Carboxylic Acid
This protocol provides a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Reaction:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the solution of this compound to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Boc Deprotection and Amide Coupling
Part A: Boc Deprotection
-
Reaction Setup:
-
Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).
-
Add triethylsilane (2-3 equivalents) as a scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10-20 equivalents) to the solution.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting amine TFA salt is often used directly in the next step without further purification.
-
Part B: Amide Coupling
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3-4 equivalents, to neutralize the TFA salt and for the coupling reaction) to the solution.
-
Stir for 15 minutes at room temperature.
-
-
Reaction:
-
Dissolve the crude amine TFA salt from Part A in anhydrous DMF and add it to the activated carboxylic acid mixture.
-
Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps outlined in Protocol 1.
-
Visualizations
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. hydroxy-peg-3-(ch2)2-boc — TargetMol Chemicals [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.inrs.ca [espace.inrs.ca]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Validating Hydroxy-PEG2-(CH2)2-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of linker molecules is a critical step in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of key analytical techniques for validating the conjugation of Hydroxy-PEG2-(CH2)2-Boc, a heterobifunctional linker featuring a hydroxyl group for conjugation and a Boc-protected amine for subsequent functionalization. We present objective comparisons of performance, supporting experimental data, and detailed methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Core Analytical Techniques: A Head-to-Head Comparison
The validation of a conjugation reaction involving this compound requires a multi-faceted analytical approach. Each technique offers unique insights into the structure, purity, and identity of the resulting conjugate.
| Analytical Technique | Primary Application | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation, verification of covalent bond formation, and assessment of sample purity. | Provides detailed structural information, non-destructive, and can identify subtle changes in the chemical environment upon conjugation.[1] | Lower sensitivity compared to Mass Spectrometry, requires a relatively pure sample for clear spectra, and can be complex for large molecules. |
| Mass Spectrometry (ESI/MALDI) | Absolute confirmation of molecular weight, direct evidence of conjugation, and identification of byproducts. | High sensitivity and accuracy, suitable for complex mixtures (especially when coupled with LC), and provides definitive mass confirmation of the conjugate.[2] | Can be destructive, provides limited structural information on its own, and fragmentation may be required for detailed structural elucidation. |
| High-Performance Liquid Chromatography (HPLC) | Monitoring reaction progress, purification of the conjugate, and assessing the purity of the final product. | Highly quantitative and reproducible, can be coupled with various detectors (UV, CAD, MS) for enhanced analysis, and is excellent for separating unreacted starting materials from the product.[3][] | The PEG component lacks a strong chromophore, often requiring detectors other than UV-Vis (like Charged Aerosol Detection or Mass Spectrometry) for accurate quantification.[3] |
| FTIR Spectroscopy | Confirmation of the presence of key functional groups and monitoring the disappearance of starting material functional groups. | Fast, non-destructive, and provides clear evidence for the presence of characteristic bonds (e.g., C=O of the Boc group, C-O-C of the PEG backbone).[5] | Provides information on functional groups present but does not give detailed structural connectivity; less suitable for quantification compared to HPLC. |
Illustrative Data for this compound Conjugation
To provide a clearer understanding of the expected results, the following tables summarize illustrative quantitative data for the analysis of this compound and its conjugate with a model primary amine-containing molecule.
Note: The following data is representative and based on closely related structures. Actual results may vary depending on the specific conjugate and experimental conditions.
Table 1: Representative ¹H and ¹³C NMR Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| This compound (Unconjugated) | δ 1.45 (s, 9H, C(CH₃)₃), 3.30 (t, 2H, -CH₂-NHBoc), 3.55-3.75 (m, 8H, PEG -O-CH₂-CH₂-O-), 3.80 (t, 2H, -CH₂-OH) | δ 28.4 (C(CH₃)₃), 40.3 (-CH₂-NHBoc), 61.5 (-CH₂-OH), 70.1, 70.3, 72.5 (PEG -O-CH₂-), 79.1 (-C(CH₃)₃), 156.1 (C=O) |
| Conjugate (with model amine R-NH₂) | δ 1.45 (s, 9H, C(CH₃)₃), 2.85 (t, 2H, R-NH-CH₂-), 3.30 (t, 2H, -CH₂-NHBoc), 3.55-3.75 (m, 8H, PEG -O-CH₂-CH₂-O-) | δ 28.4 (C(CH₃)₃), 40.3 (-CH₂-NHBoc), 49.8 (R-NH-CH₂-), 69.1, 70.2, 70.4 (PEG -O-CH₂-), 79.1 (-C(CH₃)₃), 156.1 (C=O) |
Key Indicators of Successful Conjugation in NMR:
-
Appearance of signals corresponding to the protons of the conjugated molecule (R-group).
-
A downfield shift of the protons adjacent to the newly formed amine linkage.
-
The persistence of the Boc group signal at ~1.45 ppm and the PEG backbone signals around 3.6 ppm.[1]
Table 2: Representative Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions |
| This compound | ESI+ | 221.16 | 165.1 (loss of isobutylene), 121.1 (loss of Boc group) |
| Conjugate (with model amine R-NH₂) | ESI+ | [MW of R-NH₂ + 202.14] | Fragmentation pattern will include ions characteristic of both the linker and the conjugated molecule. |
Key Indicators of Successful Conjugation in MS:
-
The appearance of a new peak corresponding to the molecular weight of the conjugate.
-
The disappearance or significant reduction of the peak corresponding to the starting amine.
-
The presence of fragment ions that confirm the structure of the conjugate.
Table 3: Representative HPLC Data
| Compound | Column | Mobile Phase Gradient | Detector | Illustrative Retention Time (min) |
| This compound | C18 | Water/Acetonitrile with 0.1% TFA | CAD or ELSD | 5.2 |
| Model Amine (R-NH₂) | C18 | Water/Acetonitrile with 0.1% TFA | UV (if chromophore present) | 3.8 |
| Conjugate | C18 | Water/Acetonitrile with 0.1% TFA | CAD or ELSD/UV | 8.5 |
Key Indicators of Successful Conjugation in HPLC:
-
The appearance of a new peak with a different retention time from the starting materials.
-
The decrease in the peak areas of the starting materials over the course of the reaction.
-
A single, sharp peak for the purified conjugate, indicating high purity.
Table 4: Representative FTIR Data
| Compound | Key IR Peaks (cm⁻¹) |
| This compound | ~3400 (O-H stretch, broad), ~2900 (C-H stretch), ~1700 (C=O stretch of Boc group), ~1100 (C-O-C stretch of PEG backbone) |
| Conjugate (with model amine R-NH₂) | Disappearance or significant reduction of the broad O-H stretch around 3400 cm⁻¹, persistence of C=O (~1700 cm⁻¹) and C-O-C (~1100 cm⁻¹) stretches, and appearance of N-H bending vibrations (~1550-1650 cm⁻¹) if the conjugated amine has N-H bonds. |
Key Indicators of Successful Conjugation in FTIR:
-
The disappearance of the characteristic absorption band of the hydroxyl group of the linker.
-
The persistence of the strong carbonyl absorption of the Boc protecting group.
-
The appearance of new peaks associated with the conjugated molecule.
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining high-quality, reproducible data.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified conjugate and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition:
-
Use a 400 MHz or higher NMR spectrometer.
-
Acquire a ¹H spectrum to confirm the presence of key proton signals.
-
Acquire a ¹³C spectrum to observe the carbon signals, paying close attention to the carbonyl carbon of the Boc group and the carbons in the PEG backbone.
-
-
Data Analysis: Integrate the peaks to determine the relative ratios of protons in different parts of the molecule. Compare the chemical shifts to those of the starting materials to confirm conjugation.
Protocol 2: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified conjugate (approximately 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
Data Acquisition:
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
If necessary, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
-
Data Analysis: Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the theoretical value. Analyze the fragmentation pattern to confirm the covalent attachment.
Protocol 3: Reversed-Phase HPLC (RP-HPLC)
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection, and a UV detector (e.g., 220 nm) if the conjugated molecule has a chromophore.
-
-
Method:
-
Inject 10 µL of the sample.
-
Run a linear gradient, for example, from 10% B to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Data Analysis: Monitor the appearance of the product peak and the disappearance of the starting material peaks to determine reaction completion and purity of the final product.
Protocol 4: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups of interest and compare the spectrum of the conjugate to those of the starting materials.
Visualizing the Workflow and Alternatives
Experimental Workflow for Conjugation and Validation
Caption: Workflow for the conjugation and analytical validation of this compound.
Comparison of Alternative Heterobifunctional PEG Linkers
This compound is one of many available linkers. The choice of linker depends on the specific application, including the desired length, flexibility, and terminal functional groups.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxy-PEG2-(CH2)2-Boc and Other PEG Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker component that connects the target protein ligand to the E3 ligase ligand. Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides a detailed comparison of the Hydroxy-PEG2-(CH2)2-Boc linker with other PEG-based linkers, focusing on their impact on PROTAC performance.
While direct, head-to-head quantitative data for PROTACs specifically employing the this compound linker against a panel of other PEG linkers is not extensively available in peer-reviewed literature, this guide synthesizes data from numerous studies that systematically vary PEG linker length and composition. This allows for a robust understanding of the principles that govern linker optimization in PROTAC design.
The Role of the Linker in PROTAC Efficacy
The linker is not a passive spacer; its length, flexibility, and chemical composition profoundly influence a PROTAC's biological activity by affecting:
-
Ternary Complex Formation : The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
-
Physicochemical Properties : PEG linkers enhance the aqueous solubility of PROTACs, which is crucial for improving their pharmacokinetic profiles.[2][3]
-
Cell Permeability : The flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving its ability to cross cell membranes.[2] However, excessive PEGylation can sometimes hinder cellular uptake.[2]
Data Presentation: Comparative Analysis of PEG Linkers
This section presents quantitative data to illustrate the impact of PEG linker length and composition on PROTAC performance.
Physicochemical Properties of Common PEG-Based Linkers
The inherent properties of the linker building block can influence the overall characteristics of the final PROTAC molecule. Below is a comparison of calculated physicochemical properties for this compound and similar linkers with varying PEG chain lengths.
| Linker Name | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
| Hydroxy-PEG1-(CH2)2-Boc | 190.24 | 0.73 | 55.76 | 1 | 4 | 5 |
| This compound | 234.29 | 0.63 | 64.99 | 1 | 5 | 7 |
| Hydroxy-PEG3-(CH2)2-Boc | 278.35 | 0.53 | 74.22 | 1 | 6 | 9 |
| Hydroxy-PEG4-(CH2)2-Boc | 322.40 | 0.44 | 83.45 | 1 | 7 | 11 |
Data is compiled from chemical supplier specifications and computational models.
Impact of PEG Linker Length on PROTAC Performance
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies that systematically investigated the effect of linker length on the degradation of different target proteins.
Table 1: Comparative Efficacy of BRD4-Targeting, Cereblon-Recruiting PROTACs with Varying PEG Linker Lengths [4]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90% | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50% | A single PEG unit can significantly reduce degradation potency in this system.[4] |
| 2 | BRD4 | H661 | > 5 | ~60% | Intermediate linker lengths may hinder optimal ternary complex formation.[4] |
| 4 | BRD4 | H661 | < 0.5 | > 90% | Potency is recovered with a longer PEG linker.[5] |
Table 2: Comparative Efficacy of ERα-Targeting, VHL-Recruiting PROTACs with Varying Linker Lengths [6]
| PROTAC Linker Length (atoms) | Target Protein | Cell Line | % ERα Degraded (at 10 µM) | IC₅₀ (µM) |
| 9 | ERα | MCF7 | ~50% | >10 |
| 12 | ERα | MCF7 | ~75% | ~5 |
| 16 | ERα | MCF7 | ~95% | ~1 |
| 19 | ERα | MCF7 | ~70% | ~5 |
| 21 | ERα | MCF7 | ~60% | >10 |
This data illustrates a clear optimal linker length for this specific PROTAC system, with performance decreasing with both shorter and longer linkers.[6]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows involved in PROTAC development and mechanism of action.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) of a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, H661 for BRD4) in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in fresh cell culture medium. A typical concentration range would be from 1 µM down to 0.1 nM, including a vehicle control (e.g., DMSO).
-
Aspirate the old medium from the cells and add the medium containing the PROTAC dilutions.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.
2. Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
Add an equal volume of 2x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
5. Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) and its corresponding secondary antibody.
6. Detection and Analysis:
-
Apply a chemiluminescent substrate (ECL) to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase complex in live cells.
1. Cell Preparation:
-
Co-transfect HEK293T cells with two plasmids: one expressing the target protein fused to NanoLuc® luciferase (the energy donor) and another expressing the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag® (the energy acceptor).
-
Plate the transfected cells in a 96-well, white-bottom cell culture plate and incubate for 24 hours.
2. Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the cells at a final concentration recommended by the manufacturer and incubate for at least 2 hours.
-
Prepare serial dilutions of the PROTAC compound.
-
Add the PROTAC dilutions to the appropriate wells.
3. Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: a donor emission filter (e.g., 450 nm) and an acceptor emission filter (e.g., 610 nm).
4. Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm) for each well.
-
Correct the raw ratios by subtracting the average ratio from the vehicle control wells to obtain the final NanoBRET™ ratio.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a ternary complex formation curve.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following recombinant components in an appropriate reaction buffer:
- E1 activating enzyme
- E2 conjugating enzyme (e.g., UBE2D2)
- E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
- The target protein of interest
- Biotinylated-Ubiquitin
- The PROTAC compound at various concentrations (and a vehicle control)
- ATP
2. Ubiquitination Reaction:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
3. Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a Streptavidin-HRP conjugate to detect the biotinylated-ubiquitin that has been transferred to the target protein.
-
Alternatively, if an antibody against the target protein is available, perform a Western blot to visualize the characteristic high molecular weight smear or laddering pattern indicative of poly-ubiquitination.
4. Data Analysis:
-
Quantify the intensity of the ubiquitinated protein bands or smear.
-
Compare the level of ubiquitination across the different PROTAC concentrations to determine the dose-dependency of the ubiquitination event.
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. While this compound is a viable building block for PROTAC synthesis, its specific performance relative to other PEG linkers must be determined empirically. The data presented in this guide demonstrates that there is no universally optimal PEG linker; instead, the ideal length and composition are highly context-dependent, varying with the specific target protein and E3 ligase. The provided protocols offer a robust framework for researchers to systematically evaluate and compare different linker designs, enabling the rational optimization of PROTACs for enhanced potency and improved drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Revolutionizing Bioconjugation: The Advantages of Hydroxy-PEG2-(CH2)2-Boc Crosslinker
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the efficacy, stability, and safety of a bioconjugate. In the landscape of available options, Hydroxy-PEG2-(CH2)2-Boc has emerged as a superior choice for a multitude of applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of this compound with other crosslinkers, supported by experimental data and detailed methodologies, to illuminate its distinct advantages.
At its core, the superiority of this compound lies in its unique structure, which incorporates a short polyethylene glycol (PEG) spacer. This seemingly simple addition confers a range of beneficial properties that address common challenges in bioconjugation, such as poor solubility, immunogenicity, and instability of the final conjugate.
Key Advantages at a Glance:
-
Enhanced Hydrophilicity and Solubility: The PEG2 spacer imparts a hydrophilic nature to the linker, which can significantly improve the solubility of hydrophobic payloads and the resulting bioconjugate. This is particularly crucial in the development of ADCs, where highly potent cytotoxic drugs are often hydrophobic, leading to aggregation and manufacturing difficulties.[1][2]
-
Reduced Immunogenicity: The "stealth" properties of PEG are well-documented. The PEG chain can shield the bioconjugate from the host's immune system, potentially reducing the incidence of anti-drug antibodies (ADAs).[3][4] The formation of ADAs can lead to rapid clearance of the therapeutic, reduced efficacy, and potential safety issues.[3]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can lead to a longer circulation half-life of the bioconjugate by reducing renal clearance.[2][5] However, studies have also shown that short PEG linkers, like the PEG2 in this compound, can sometimes lead to faster clearance from the blood compared to non-PEGylated counterparts, while maintaining high tumor uptake.[6][7] This can be advantageous in applications like immuno-PET imaging, where rapid background clearance is desirable for high-contrast images.[6][7]
-
Enhanced Stability: The flexible PEG spacer can help to stabilize the bioconjugate, preventing aggregation and degradation.[8] This is a critical factor for ensuring a consistent product with a reliable therapeutic window.
-
Controlled Reactivity: The Boc (tert-butyloxycarbonyl) protecting group on the amine functionality allows for controlled, stepwise conjugation. The Boc group is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal the reactive amine for subsequent conjugation steps.[9]
Comparative Performance Data
While direct head-to-head studies specifically comparing this compound with a wide range of other linkers are limited in publicly available literature, the advantages of short-chain PEG linkers over non-PEGylated and longer-chain PEG linkers are supported by a body of experimental evidence. The following tables summarize generalized findings from various studies to provide a comparative overview.
Table 1: Physicochemical Properties
| Property | This compound (Short-Chain PEG) | Non-PEGylated Linkers (e.g., SMCC) | Long-Chain PEG Linkers (e.g., PEG12, PEG24) |
| Hydrophilicity | High | Low to Moderate | Very High |
| Solubility of Conjugate | Improved | Potentially Decreased (with hydrophobic payloads) | Significantly Improved |
| Aggregation Tendency | Reduced | High (with hydrophobic payloads) | Significantly Reduced |
Data synthesized from multiple sources indicating general trends.[1][2][10]
Table 2: In Vitro Performance
| Parameter | This compound (Short-Chain PEG) | Non-PEGylated Linkers (e.g., SMCC) | Long-Chain PEG Linkers (e.g., PEG12, PEG24) |
| In Vitro Cytotoxicity (IC50) | High Potency | High Potency | Potentially Reduced Potency |
| Drug-to-Antibody Ratio (DAR) | Consistent and allows for higher DAR | Can be limited by aggregation | Allows for higher DAR |
Data synthesized from multiple sources indicating general trends.[1][10]
Table 3: In Vivo Performance
| Parameter | This compound (Short-Chain PEG) | Non-PEGylated Linkers (e.g., SMCC) | Long-Chain PEG Linkers (e.g., PEG12, PEG24) |
| Plasma Half-Life | Moderately Extended (or faster clearance in some cases) | Shorter | Significantly Extended |
| Immunogenicity | Reduced | Potentially Higher | Reduced |
| In Vivo Efficacy | Generally Favorable | Variable | Can be Favorable, but may be impacted by reduced cytotoxicity |
Data synthesized from multiple sources indicating general trends.[1][3][4][5][6][7]
Experimental Protocols
To facilitate the objective comparison of this compound with other crosslinkers, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of ADC Hydrophilicity using Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of ADCs constructed with different linkers. Increased retention time on a HIC column corresponds to higher hydrophobicity.
Materials:
-
Agilent 1290 Infinity II Bio LC System or equivalent
-
TOSOH TSKgel Butyl-NPR column (4.6 mm × 10 cm) or equivalent
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
ADC samples (1 mg/mL) in a suitable buffer
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 15 µL of the ADC sample.
-
Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 40 minutes at a flow rate of 0.5 mL/min.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Compare the retention times of ADCs with different linkers. A shorter retention time for an ADC with this compound would indicate a more hydrophilic character compared to an ADC with a non-PEGylated linker.[11][12]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the linker and the rate of drug deconjugation in plasma.
Materials:
-
ADC samples
-
Human, rat, or mouse plasma
-
37°C incubator
-
ELISA plates
-
LC-MS/MS system
Procedure:
-
Incubate the ADC sample in the selected species' plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours).
-
ELISA-based quantification of conjugated antibody:
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Add plasma samples and incubate.
-
Detect the captured ADC using a secondary antibody that recognizes the conjugated payload. The signal will decrease over time as the drug is cleaved from the antibody.
-
-
LC-MS/MS-based quantification of free payload:
-
Precipitate proteins from the plasma samples.
-
Analyze the supernatant to quantify the amount of released (free) cytotoxic drug.
-
-
Compare the rate of drug loss for ADCs with different linkers to determine their relative stability.[13]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC samples at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS-HCl)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC samples.
-
Incubate for a period that allows for the cytotoxic effect to manifest (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).[14][15]
Visualizing the Advantage: Workflows and Pathways
To further illustrate the benefits and applications of this compound, the following diagrams, generated using the DOT language, visualize key processes.
Conclusion
The selection of a crosslinker is a pivotal step in the design of effective and safe bioconjugates. This compound offers a compelling set of advantages, primarily driven by its short, hydrophilic PEG spacer and the controlled reactivity afforded by the Boc protecting group. By enhancing solubility, reducing immunogenicity, improving stability, and offering favorable pharmacokinetic properties, this linker addresses many of the critical challenges faced in the development of advanced therapeutics like ADCs and PROTACs. The provided experimental protocols and conceptual diagrams serve as a foundation for researchers to conduct their own comparative studies and validate the superior performance of this compound in their specific applications. As the field of bioconjugation continues to evolve, the rational design and selection of linkers will remain a cornerstone of innovation, with this compound positioned as a key enabling technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of ADCs Synthesized with a Non-Cleavable Hydroxy-PEG2-(CH2)2-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) synthesized using the non-cleavable linker, Hydroxy-PEG2-(CH2)2-Boc, against alternative linker technologies. The following sections detail the performance characteristics of these ADCs, supported by experimental data, and provide detailed protocols for key characterization assays.
Introduction to this compound Linker in ADCs
The linker is a critical component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its properties significantly influence the ADC's stability, efficacy, and safety profile. This compound is a non-cleavable linker, meaning it is designed to remain intact in the systemic circulation until the ADC is internalized by the target cancer cell and the antibody component is degraded in the lysosome.[1][2] This contrasts with cleavable linkers, which are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell.[3] The inclusion of a short polyethylene glycol (PEG2) spacer in the this compound linker is intended to improve the hydrophilicity and pharmacokinetic properties of the resulting ADC.[4][5]
Performance Comparison: Non-Cleavable PEGylated Linkers vs. Alternatives
The choice of linker technology has a profound impact on the key attributes of an ADC. This section compares the characteristics of ADCs synthesized with short, non-cleavable PEG linkers to those with other common linker types.
Drug-to-Antibody Ratio (DAR) and Heterogeneity
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[] It directly impacts the ADC's potency and potential for toxicity. Non-specific conjugation methods often result in a heterogeneous mixture of ADC species with varying DARs.[7] Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and assessing the heterogeneity of the ADC mixture.[]
Table 1: Comparison of Drug-to-Antibody Ratio (DAR) Characteristics
| Linker Type | Typical Average DAR | Heterogeneity | Key Considerations |
| Non-Cleavable Short PEG (e.g., this compound) | 3.5 - 4.0 | High (for lysine conjugation) | PEG spacer can help mitigate aggregation often associated with hydrophobic payloads.[5] |
| Cleavable (e.g., Val-Cit) | 3.5 - 4.0 | High (for lysine conjugation) | Prone to premature drug release compared to non-cleavable linkers.[8] |
| Site-Specific | 2.0 or 4.0 | Low (Homogeneous) | Allows for precise control over DAR and conjugation site, leading to a more uniform product. |
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its potency in killing target cancer cells and is typically expressed as the half-maximal inhibitory concentration (IC50).[9] The linker can influence cytotoxicity by affecting the stability of the ADC and the efficiency of payload release.[9] Generally, shorter PEG linkers are associated with higher in vitro potency.[4][9]
Table 2: Impact of Linker Type on In Vitro Cytotoxicity (IC50)
| Linker Type | Typical IC50 Range (nM) | General Trend |
| Non-Cleavable Short PEG (e.g., this compound) | 0.1 - 10 | High potency due to efficient intracellular processing. |
| Cleavable (e.g., Val-Cit) | 0.1 - 10 | Similar potency to non-cleavable linkers in vitro. |
| Non-PEGylated Non-Cleavable | 0.5 - 20 | May exhibit lower potency due to aggregation or altered cell uptake. |
| Long-Chain PEG | 1 - 50 | Potency can decrease with increasing PEG length.[4] |
Note: Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used. The values presented here are representative.
Plasma Stability and Pharmacokinetics
A key advantage of non-cleavable linkers is their high stability in systemic circulation, which minimizes premature release of the cytotoxic payload and reduces off-target toxicity.[1][2] PEGylation is known to extend the plasma half-life of biopharmaceuticals by increasing their hydrodynamic size and reducing renal clearance.[10]
Table 3: Comparison of In Vivo Stability and Pharmacokinetics
| Linker Type | Plasma Stability | Plasma Half-life | Key Observations |
| Non-Cleavable Short PEG (e.g., this compound) | High | Moderately Extended | Balances stability with efficient payload delivery. |
| Cleavable (e.g., Val-Cit) | Moderate to High | Variable | Susceptible to enzymatic cleavage, which can lead to premature drug release.[8] |
| Non-PEGylated Non-Cleavable | High | Shorter | More susceptible to clearance from the body.[9] |
| Long-Chain PEG | High | Significantly Extended | Longer PEG chains lead to longer half-life but may reduce potency.[4][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher DAR will be more hydrophobic and elute later from the HIC column. The average DAR is calculated from the relative peak areas of the different species.
Protocol:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the HIC mobile phase A.
-
Chromatographic System:
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
-
Gradient:
-
0-2 min: 0% B
-
2-20 min: 0-100% B (linear gradient)
-
20-25 min: 100% B
-
25-30 min: 0% B (re-equilibration)
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs for a given species.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control antibody, and the free drug in complete growth medium. Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
ADC Synthesis and Mechanism of Action Workflow
Caption: Workflow of ADC synthesis and its mechanism of action.
Comparison of Linker Stability
Caption: Conceptual comparison of non-cleavable vs. cleavable linker stability.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Hydroxy-PEG2-(CH2)2-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hydroxy-PEG2-(CH2)2-Boc with alternative reagents for protein modification in the context of mass spectrometry analysis. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate chemical tool for your research needs.
Introduction to Protein Modification with Discrete PEG Linkers
The covalent modification of proteins with polyethylene glycol (PEG) is a widely used strategy to enhance the therapeutic properties of protein drugs, including increased serum half-life, improved stability, and reduced immunogenicity[1][2][3]. For mass spectrometry-based proteomics, traditional polydisperse PEGs introduce significant complexity due to their heterogeneous nature[1][4][5]. Discrete PEG (dPEG®) linkers, which are single molecular weight compounds, overcome this challenge by enabling precise and predictable modifications, leading to simplified mass spectra and more straightforward data analysis[6].
This compound is a discrete PEG linker featuring a hydroxyl group for potential further functionalization, a short PEG chain to impart hydrophilicity, and a Boc-protected amine. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise conjugation strategies, making it a valuable tool in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs. This guide focuses on its application as a protein modification reagent for mass spectrometry analysis and compares it with other commonly used alternatives.
Comparison of Protein Modification Reagents
The selection of a protein modification reagent for mass spectrometry applications depends on several factors, including the target functional group, the desired properties of the linker, and the overall experimental goal. Here, we compare this compound (as a representative Boc-protected, amine-reactive dPEG® linker) with other classes of amine-reactive reagents.
Table 1: Comparison of Amine-Reactive Protein Modification Reagents
| Feature | This compound (activated)* | NHS-ester activated dPEG® Linkers | Reductive Alkylation (e.g., with Formaldehyde) |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Reactivity | High, forms a stable amide bond. | High, forms a stable amide bond. Off-target reactions with Ser, Tyr, and Thr can occur[7][8]. | Moderate, forms a stable amine bond. |
| Linker Properties | Discrete length, hydrophilic, Boc-protection allows for staged reactions. | Discrete length, hydrophilic, various lengths available. | No linker, minimal mass addition. |
| Mass Spec Readout | Single, well-defined mass shift per modification. | Single, well-defined mass shift per modification. | Small, predictable mass shift (e.g., +28 Da for dimethylation). |
| Advantages | - Precise mass addition- Boc group enables multi-step conjugations- Hydrophilicity improves solubility | - Commercially available in various lengths and functionalities- Well-established protocols- Precise mass addition | - Minimal modification- Low cost- Can be used for quantitative proteomics (e.g., SILAC) |
| Disadvantages | - Requires activation of the hydroxyl group (e.g., to an NHS ester) prior to reaction with amines.- Fewer commercial options compared to standard NHS esters. | - Potential for off-target reactions (O-acyl esters) that can complicate spectra[7][8].- Hydroxylamine quenching may not be fully efficient[7]. | - Can have side products and incomplete modification[9].- Use of formaldehyde requires careful handling. |
*Note: The native this compound requires chemical activation (e.g., conversion of the hydroxyl group to an N-hydroxysuccinimide ester) to become amine-reactive. The comparison assumes this activation has been performed.
Experimental Protocols
This section provides a detailed workflow for the modification of a protein with a Boc-protected, amine-reactive dPEG® linker and subsequent preparation for mass spectrometry analysis.
Protein Labeling with Boc-NH-dPEG®-NHS Ester
This protocol describes the labeling of primary amines on a protein with a Boc-protected discrete PEG linker that has been activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Boc-NH-dPEG®-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). If necessary, exchange the buffer to PBS using a desalting column. The protein concentration should be between 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Boc-NH-dPEG®-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved PEG reagent.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quenching (Optional): To stop the reaction, a quenching reagent like hydroxylamine can be added. However, recent studies suggest this may not be fully efficient[7]. An alternative is to proceed directly to the purification step.
-
Purification: Remove the excess, unreacted PEG reagent and byproducts by size-exclusion chromatography or using a desalting column.
Boc Group Deprotection
This step is necessary to remove the Boc protecting group, exposing a primary amine for potential further conjugation or analysis.
Materials:
-
Boc-protected, PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger, optional)
Procedure:
-
Reaction Setup: Lyophilize the purified, Boc-protected PEGylated protein. Dissolve the dried protein in DCM.
-
Deprotection: Add TFA to a final concentration of 20-50% (v/v). If the protein contains sensitive residues, add TIS (2.5-5% v/v) as a scavenger.
-
Incubation: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 1-2 hours).
-
Solvent Removal: Concentrate the reaction mixture under a stream of nitrogen or using a rotary evaporator to remove the DCM and excess TFA.
-
Protein Precipitation: Precipitate the deprotected protein by adding cold diethyl ether. Centrifuge to pellet the protein and discard the supernatant.
-
Washing and Resuspension: Wash the protein pellet with cold diethyl ether, air-dry the pellet, and resuspend it in a suitable buffer for the next step.
Sample Preparation for Mass Spectrometry (On-Bead Digestion)
This protocol is suitable for preparing the PEGylated protein for bottom-up proteomic analysis.
Materials:
-
PEGylated protein
-
Magnetic beads for protein capture (e.g., antibody- or streptavidin-coated, if applicable) or carboxylate-modified beads for non-specific binding.
-
Wash buffers (e.g., PBS, Ammonium Bicarbonate)
-
Reduction buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation buffer (e.g., 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin solution (MS-grade)
-
Formic acid
Procedure:
-
Protein Capture: Incubate the PEGylated protein with the appropriate magnetic beads to allow for binding.
-
Washing: Wash the beads several times with wash buffer to remove non-bound proteins and contaminants. Use a magnetic rack to separate the beads from the supernatant during washes[10][11][12][13][14].
-
Reduction: Resuspend the beads in reduction buffer and incubate at 60°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature, add the alkylation buffer, and incubate in the dark for 30 minutes.
-
Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in a suitable digestion buffer (e.g., 50 mM Ammonium Bicarbonate) and add trypsin (typically at a 1:50 enzyme-to-protein ratio). Incubate overnight at 37°C[10][12][13].
-
Peptide Elution: After digestion, use a magnetic rack to separate the beads and collect the supernatant containing the peptides.
-
Acidification: Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion and prepare the sample for LC-MS/MS analysis[10][13].
-
Desalting: Desalt the peptides using a C18 StageTip or ZipTip before analysis by mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for protein modification and analysis.
Caption: Decision matrix for selecting an amine-reactive reagent.
Mass Spectrometry Analysis and Expected Outcomes
The use of discrete PEG linkers like this compound simplifies the mass spectrometric analysis of modified proteins compared to their polydisperse counterparts.
-
Intact Mass Analysis: For intact or top-down proteomics, each PEG modification will result in a precise and predictable mass shift. This allows for the determination of the number of PEG molecules attached to the protein (the degree of labeling). The high resolution of modern mass spectrometers can resolve the different PEGylated forms of the protein, providing information on the heterogeneity of the labeling reaction.
-
Bottom-Up Proteomics: In a bottom-up workflow, the PEG modification will be attached to specific peptides. The mass of the PEG linker will be observed as a modification on lysine residues or the N-terminus of peptides. Tandem mass spectrometry (MS/MS) can then be used to identify the specific sites of modification. The hydrophilicity of the PEG linker can aid in the chromatographic separation of modified peptides.
Table 2: Expected Mass Shifts for Different Amine-Reactive Modifications
| Reagent/Modification | Chemical Formula of Adduct | Monoisotopic Mass Shift (Da) |
| Activated this compound | -CO-(CH2)2-O-(CH2)2-O-(CH2)2-NH-Boc | 289.1580 |
| NHS-dPEG®4-NHS ester (cross-linker) | -CO-(CH2)2-CO-NH-protein | 170.0633 (per amine) |
| Dimethylation (Reductive Alkylation) | -CH3 on amine nitrogen | +14.0157 per methyl group |
Note: The mass shift for this compound is calculated for the entire molecule being added via an activated carboxyl group, forming an amide bond. The specific mass shift will depend on the activation chemistry used.
Conclusion
The choice of a chemical reagent for protein modification prior to mass spectrometry analysis is critical for obtaining high-quality, interpretable data. This compound, as a representative of Boc-protected discrete PEG linkers, offers the advantage of precise mass modification and the flexibility for multi-step conjugation strategies. While requiring an initial activation step to become amine-reactive, it provides a well-defined modification that simplifies mass spectra. In comparison, standard NHS-dPEG® esters are more readily available but can introduce off-target reactions, while reductive alkylation offers a minimal modification at a lower cost but with potential for side products. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their proteomics experiments.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. BAF_Protocol_002 On-Bead Digestion (Magnetic Beads) of Proteins in Solution or Provided Already on Beads [protocols.io]
- 12. uib.no [uib.no]
- 13. usherbrooke.ca [usherbrooke.ca]
- 14. protocols.io [protocols.io]
A Head-to-Head Comparison of Modern PEGylation Chemistries: Alternatives to Traditional Approaches
For researchers, scientists, and drug development professionals, selecting the optimal PEGylation strategy is critical for enhancing the therapeutic potential of biomolecules. This guide provides an objective comparison of key alternatives to traditional amine-reactive PEGylation, focusing on performance, stability, and impact on biological activity, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules.[1][2] By increasing hydrodynamic size and masking surface epitopes, PEGylation can extend circulation half-life, enhance stability, and reduce immunogenicity.[3][4]
Traditionally, PEGylation has relied on reagents that randomly target primary amines on the protein surface, such as lysine residues and the N-terminus. A common precursor for such reagents is a hydroxyl-terminated PEG, which can be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. While effective, this approach can lead to heterogeneous mixtures of PEGylated species, potentially compromising biological activity if modification occurs at or near active sites.[5]
This guide explores modern, more specific alternatives to random amine-PEGylation, including thiol-reactive and bioorthogonal "click chemistry" approaches, providing a comparative framework for selecting the most appropriate method for your biomolecule of interest.
Comparative Analysis of PEGylation Chemistries
The choice of PEGylation chemistry profoundly impacts the homogeneity, stability, and function of the resulting conjugate. Below is a summary of the performance of major PEGylation strategies.
| Parameter | Amine-Reactive PEGylation (e.g., NHS Ester) | Thiol-Reactive PEGylation (e.g., Maleimide) | Click Chemistry (e.g., Copper-Free SPAAC) |
| Target Residues | Lysine, N-terminus | Cysteine | Genetically encoded unnatural amino acids, or enzymatically installed azide/alkyne groups |
| Specificity | Low to Moderate (multiple lysines) | High (free cysteines are rare) | Very High (bioorthogonal) |
| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | 4.0 - 9.0 (Physiological) |
| Reaction Speed | Moderate to Fast | Fast | Very Fast |
| Bond Stability | Stable Amide Bond | Stable Thioether Bond (potential for maleimide hydrolysis/exchange) | Highly Stable Triazole Ring |
| Potential for Heterogeneity | High | Low | Very Low |
| Impact on Bioactivity | Variable; potential for significant loss if active site lysines are modified. | Generally lower impact due to site-specificity. | Minimal impact due to precise control over the modification site. |
| Typical Efficiency | Variable, dependent on protein and reaction conditions. | Often >90% for accessible cysteines. | Typically >95% |
In-Depth Look at PEGylation Alternatives
Thiol-Reactive PEGylation: A Step Towards Site-Specificity
Targeting cysteine residues with thiol-reactive PEG reagents, such as PEG-maleimide, offers a significant improvement in specificity over amine-reactive methods. Since free cysteine residues are less abundant on the surface of most proteins than lysines, this approach allows for more controlled and site-specific PEGylation.[5]
Advantages:
-
High Specificity: Leads to a more homogeneous product mixture.[5]
-
Efficient Conjugation: The reaction between a maleimide and a thiol is rapid and efficient under mild conditions.[6]
Limitations:
-
Requires Accessible Cysteine: The target protein must have a free cysteine at a suitable location, or one must be introduced via site-directed mutagenesis.
-
Maleimide Instability: The maleimide group can undergo hydrolysis, and the resulting thioether bond can potentially undergo a retro-Michael reaction, leading to de-PEGylation, although this is generally slow under physiological conditions.
Click Chemistry: The Gold Standard for Precision
"Click chemistry," particularly the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), represents a state-of-the-art method for highly specific and efficient bioconjugation.[6] This approach involves the reaction of a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with an azide. These functional groups are bioorthogonal, meaning they do not react with any native functional groups in biomolecules, thus providing exceptional specificity.[4]
Advantages:
-
Exceptional Specificity: The reaction is highly selective for the azide and alkyne partners, resulting in a single, well-defined PEGylated product.[7]
-
Biocompatibility: Copper-free click chemistry proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[6]
-
High Stability: The resulting triazole linkage is extremely stable.[8]
Limitations:
-
Requires Bioengineering: The azide or alkyne functionality must be introduced into the biomolecule, typically through genetic encoding of an unnatural amino acid or enzymatic modification.
Experimental Protocols
General Workflow for Protein PEGylation
The following diagram illustrates a generalized workflow for a typical protein PEGylation experiment, from reagent preparation to characterization of the final conjugate.
Caption: Generalized workflow for a protein PEGylation experiment.
Protocol 1: Amine-Reactive PEGylation using an NHS Ester
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a model protein.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction tubes
Procedure:
-
Prepare a 5 mg/mL solution of the protein in 0.1 M PBS, pH 7.4.
-
Dissolve the mPEG-SCM reagent in PBS immediately before use to a final concentration of 10 mg/mL.
-
Add the desired molar excess of the mPEG-SCM solution to the protein solution. A typical starting point is a 5- to 20-fold molar excess of PEG reagent over the protein.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify the PEGylated protein from excess reagent and unreacted protein using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by HPLC to assess purity.
Protocol 2: Thiol-Reactive PEGylation using a Maleimide Reagent
This protocol is for the site-specific PEGylation of a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
mPEG-Maleimide
-
Phosphate buffer (50 mM) with 2 mM EDTA, pH 7.0
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds
-
Quenching solution (e.g., 100 mM L-cysteine)
Procedure:
-
Dissolve the protein in the phosphate buffer to a concentration of 2-5 mg/mL. If necessary, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure the target cysteine is reduced.
-
Dissolve the mPEG-Maleimide in the reaction buffer immediately prior to use.
-
Add a 2- to 5-fold molar excess of mPEG-Maleimide to the protein solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching solution to scavenge unreacted mPEG-Maleimide.
-
Purify the conjugate as described in Protocol 1.
-
Characterize the final product to confirm site-specific modification, for example, by peptide mapping mass spectrometry.
Protocol 3: Copper-Free Click Chemistry PEGylation (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized PEG to an azide-containing protein.
Materials:
-
Azide-modified protein
-
DBCO-PEG
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
Procedure:
-
Dissolve the azide-containing protein in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve the DBCO-PEG reagent in an appropriate solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Add a 1.5- to 3-fold molar excess of the DBCO-PEG solution to the protein solution.
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by SDS-PAGE.
-
The reaction is typically very clean, and purification may primarily be to remove the small excess of PEG reagent, which can be achieved by SEC or dialysis.
-
Confirm the successful conjugation and purity of the product using SDS-PAGE, HPLC, and mass spectrometry.
Logical Framework for Selecting a PEGylation Strategy
The selection of an appropriate PEGylation strategy is a multi-factorial decision. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a PEGylation strategy.
Conclusion
The field of PEGylation has evolved significantly, offering researchers a diverse toolkit to enhance the properties of biomolecules. While traditional amine-reactive methods are still valuable, the development of site-specific technologies like thiol-reactive PEGylation and particularly bioorthogonal click chemistry provides unprecedented control over the conjugation process. This leads to more homogeneous, stable, and functionally intact therapeutic candidates. The choice of the optimal PEGylation strategy will depend on the specific biomolecule, the desired product profile, and the resources available for protein engineering. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to advance their drug development programs.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
A Comprehensive Guide to the Purity Analysis of Synthesized Hydroxy-PEG2-(CH2)2-Boc
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized linkers is paramount for the successful development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Hydroxy-PEG2-(CH2)2-Boc is a commonly employed PEG/Alkyl/ether-based linker. This guide provides a detailed comparison of its performance with alternatives and outlines supporting experimental data for its purity analysis.
Data Presentation
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Below is a summary of the expected analytical data for the target compound and a comparison with its shorter (PEG1) and longer (PEG3) chain analogues.
Table 1: Physicochemical Properties of Hydroxy-PEG-(CH2)2-Boc Linkers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Hydroxy-PEG1-(CH2)2-Boc | C₉H₁₈O₄ | 190.24[1] |
| This compound | C₁₀H₂₀O₅ | 220.26 [2] |
| Hydroxy-PEG3-(CH2)2-Boc | C₁₁H₂₃NO₅ | 249.30[3] |
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Boc (s, 9H) | -CH₂-O- (PEG backbone) | -CH₂-OH | -CH₂-N- | NH (br s) |
| Hydroxy-PEG1-(CH2)2-Boc | ~1.44 | ~3.65 (m, 4H) | ~3.72 (t) | ~3.30 (q) | ~5.3 |
| This compound | ~1.44 | ~3.64 (m, 8H) | ~3.71 (t) | ~3.30 (q) | ~5.3 |
| Hydroxy-PEG3-(CH2)2-Boc | ~1.44 | ~3.64 (m, 12H) | ~3.70 (t) | ~3.30 (q) | ~5.3 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | C(CH₃)₃ | C (CH₃)₃ | PEG Backbone (-CH₂-O-) | -CH₂-OH | -CH₂-N- | C=O |
| Hydroxy-PEG1-(CH2)2-Boc | ~28.4 | ~79.1 | ~72.5, ~70.3 | ~61.7 | ~40.3 | ~156.1 |
| This compound | ~28.4 | ~79.1 | ~72.6, ~70.6, ~70.3 | ~61.7 | ~40.3 | ~156.1 |
| Hydroxy-PEG3-(CH2)2-Boc | ~28.4 | ~79.1 | ~72.6, ~70.6, ~70.3 | ~61.7 | ~40.3 | ~156.1 |
Table 4: Expected Mass Spectrometry Data (ESI+)
| Compound | [M+H]⁺ | [M+Na]⁺ | Common Fragments |
| Hydroxy-PEG1-(CH2)2-Boc | 191.13 | 213.11 | 135.08 (-C₄H₈O), 91.08 (-Boc) |
| This compound | 221.14 | 243.12 | 165.10 (-C₄H₈O), 121.10 (-Boc) |
| Hydroxy-PEG3-(CH2)2-Boc | 250.16 | 272.14 | 194.12 (-C₄H₈O), 150.12 (-Boc) |
Table 5: Comparison of PEG Linker Length in PROTAC Efficacy
| PROTAC Target | Linker Length | Observation | Reference |
| BTK | Short (2 PEG units) | Reduced degradation potency compared to shorter and longer linkers. | [4] |
| BTK | Long (≥ 4 PEG units) | Binding affinity consistent with free ligands. | [4] |
| TBK1 | < 12 atoms | No observed degradation. | [4] |
| TBK1 | 12-29 atoms | Submicromolar degradation potency. | [4] |
| mTOR | Flexible linkers (PEG/alkyl) | Superior degradation efficiency. | [5] |
Experimental Protocols
Detailed methodologies are crucial for accurate purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: 400 MHz NMR Spectrometer.
-
¹H NMR Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: 1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
-
Data Analysis: The characteristic singlet of the tert-butyl protons of the Boc group should appear around 1.44 ppm in the ¹H NMR spectrum.[6] The disappearance or significant reduction of signals corresponding to starting materials confirms reaction completion. The integration of the PEG backbone protons relative to the Boc protons can confirm the structure. In the ¹³C NMR spectrum, the presence of the carbonyl carbon of the Boc group around 156 ppm and the carbons of the PEG chain are indicative of the product.[7]
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system equipped with a UV detector and preferably an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[8][9]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: 210 nm
-
ELSD: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow 1.5 L/min
-
-
Data Analysis: Purity is determined by the relative peak area of the main product peak. The retention time will vary based on the PEG chain length, with longer chains generally having longer retention times.
Mass Spectrometry (MS)
-
System: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Dilute the sample in methanol or acetonitrile.
-
Data Acquisition: Acquire spectra in the m/z range of 50-500.
-
Data Analysis: The presence of the [M+H]⁺ and [M+Na]⁺ ions confirms the molecular weight of the product.[2] Common fragment ions include the loss of the Boc group or parts of the PEG chain. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[10]
Mandatory Visualization
Synthesis and Purity Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and purity analysis of this compound.
Caption: Workflow for Synthesis and Purity Analysis.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information to confirm the structure and purity of the synthesized compound.
Caption: Interrelation of Analytical Techniques.
Comparison with Alternatives and Potential Impurities
Alternatives to this compound
The primary alternatives to this compound are analogues with different PEG chain lengths, such as Hydroxy-PEG1-(CH2)2-Boc and Hydroxy-PEG3-(CH2)2-Boc. The choice of linker length is critical in applications like PROTACs, as it dictates the distance between the two binding ligands and can significantly impact the efficacy of the resulting conjugate.[11][12]
-
Shorter Linkers (e.g., PEG1): May be optimal for target proteins and E3 ligases that require close proximity for efficient ternary complex formation. However, they can also lead to steric hindrance.
-
Longer Linkers (e.g., PEG3 and longer): Provide greater flexibility and can span larger distances, which may be necessary for some target-E3 ligase pairs.[12] However, excessively long linkers can sometimes lead to reduced efficacy.[4]
The selection of the optimal linker length is target-dependent and often requires empirical testing of a library of linkers with varying PEG chain lengths.
Potential Impurities in Synthesis
The synthesis of this compound typically involves the reaction of a mono-Boc-protected diamine with a suitable PEG-containing electrophile, or the Boc protection of a pre-formed amino-PEG-alcohol. Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reaction can leave residual starting materials such as Boc-NH-PEG2-OH or the corresponding amine.
-
Di-substituted Product: If a diamine is used as a starting material, there is a possibility of di-substitution, leading to a bis-Boc protected PEG species.
-
Byproducts from Protecting Group Manipulation: Incomplete Boc protection or side reactions during deprotection (if applicable) can lead to impurities. The Boc group is typically removed under acidic conditions, which can sometimes lead to side reactions if other acid-labile functional groups are present.[6]
-
Oligomer Distribution: If the starting PEG material is not monodisperse, the final product will be a mixture of compounds with different PEG chain lengths.
These impurities can typically be identified and separated using the HPLC and MS methods described above. The presence of these impurities can affect the performance of the final product, for example, by altering the solubility, binding affinity, or overall efficacy of an ADC or PROTAC.
References
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C11H23NO5 | CID 15742132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. agilent.com [agilent.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Revolutionizing Targeted Protein Degradation: A Comparative Guide to Hydroxy-PEG2-(CH2)2-Boc Conjugate Activity
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an in-depth comparison of the functional activity of PROTACs incorporating the Hydroxy-PEG2-(CH2)2-Boc linker, a short-chain polyethylene glycol (PEG) derivative, with alternative linker strategies. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in the design and optimization of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer but a key determinant of a PROTAC's biological activity. Its length, composition, and rigidity influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation. The this compound linker, with its two PEG units, offers a balance of flexibility and hydrophilicity, properties that can significantly impact a PROTAC's physicochemical characteristics and cellular performance.
Comparative Analysis of Linker Performance
While direct quantitative data for PROTACs specifically employing the this compound linker is not extensively available in the public domain, we can infer its performance characteristics based on studies of PROTACs with similar short-chain PEG linkers. The following table summarizes representative data from studies comparing different linker types, illustrating the impact of linker composition and length on degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 5 (1 PEG unit) | >5000 | <20 | F-igure 2 in[1] |
| BRD4 | CRBN | PEG | 8 (2 PEG units) | >5000 | <20 | Figure 2 in[1] |
| BRD4 | CRBN | PEG | 14 (4 PEG units) | <500 | >80 | Figure 2 in[1] |
| BRD4 | CRBN | PEG | 17 (5 PEG units) | <500 | >90 | Figure 2 in[1] |
| ERα | VHL | PEG | 12 | ~100 | ~60 | |
| ERα | VHL | PEG | 16 | ~30 | ~80 | |
| BTK | CRBN | Alkyl/Ether | 11 | 1-40 | >90 | [1] |
Key Observations:
-
Linker Length is Critical: As demonstrated in the BRD4-targeting PROTACs, linker length has a profound impact on degradation efficiency. In this specific context, very short PEG linkers (1-2 units) were ineffective, while longer chains (4-5 units) resulted in potent degradation.[1] This suggests that an optimal linker length is required to facilitate productive ternary complex formation.
-
Target and Ligase Dependent: The ideal linker is not universal and its performance is highly dependent on the specific target protein and E3 ligase pair. For instance, while longer PEG linkers were beneficial for the BRD4/CRBN system, a study on ERα degradation showed a significant improvement in potency when moving from a 12-atom to a 16-atom PEG linker.
-
PEG vs. Alkyl/Ether: Both PEG and alkyl/ether linkers can yield highly potent degraders.[1] PEG linkers, such as this compound, offer the advantage of increased hydrophilicity, which can improve solubility and cell permeability.
Functional Assays to Confirm PROTAC Activity
A robust assessment of a PROTAC's activity requires a multi-faceted approach, encompassing the evaluation of ternary complex formation, ubiquitination, and ultimately, target protein degradation. The following are key functional assays and their detailed protocols.
Ternary Complex Formation Assays
The formation of a stable ternary complex is the initial and crucial step in the PROTAC mechanism of action. Several biophysical techniques can be employed to characterize this interaction.
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both in binary and ternary contexts.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.
-
Förster Resonance Energy Transfer (FRET): FRET-based assays, including NanoBRET™, are proximity-based assays that can be used in live cells to monitor the formation of the ternary complex in a physiological environment.
Experimental Workflow: Ternary Complex Formation
Caption: Workflow for assessing ternary complex formation.
Ubiquitination Assays
Following ternary complex formation, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation.
-
Western Blotting: This is a direct method to detect the polyubiquitination of the target protein. Following immunoprecipitation of the target protein, a Western blot is performed using an anti-ubiquitin antibody.
-
In Vitro Ubiquitination Assays: Commercially available kits allow for the high-throughput screening of a PROTAC's ability to induce target ubiquitination in a cell-free system with purified E1, E2, E3 enzymes, and the target protein.
Experimental Protocol: Western Blot for Target Ubiquitination
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein to pull it down.
-
SDS-PAGE and Western Blotting: Elute the immunoprecipitated proteins, separate them by size using SDS-PAGE, and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against ubiquitin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the ubiquitinated protein bands using a chemiluminescent substrate. An increase in high molecular weight smears or distinct bands above the target protein's size indicates ubiquitination.
Protein Degradation Assays
The ultimate functional readout for a PROTAC is the degradation of the target protein.
-
Western Blotting: This is the most common method to quantify the reduction in target protein levels. The intensity of the protein band is normalized to a loading control (e.g., GAPDH, β-actin).
-
Automated Western Blotting (e.g., Simple Western™): These systems offer a higher throughput and more quantitative alternative to traditional Western blotting.
-
NanoBRET™ Degradation Assays: This live-cell assay allows for the real-time monitoring of target protein degradation by tagging the protein of interest with a NanoLuc® luciferase.
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Seed cells in multi-well plates and treat them with a range of PROTAC concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control. Follow this with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Quantification: Visualize the bands and quantify their intensity using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
PROTAC-Mediated Protein Degradation Pathway
Caption: The ubiquitin-proteasome pathway hijacked by PROTACs.
Conclusion
The this compound linker represents a valuable building block in the PROTAC designer's toolbox. Its short, flexible, and hydrophilic nature can impart favorable physicochemical properties to the resulting PROTAC. However, as the provided data illustrates, the optimal linker is highly context-dependent, and empirical testing is crucial. The functional assays and protocols detailed in this guide provide a comprehensive framework for researchers to systematically evaluate the activity of their PROTAC conjugates, including those incorporating the this compound linker, and to rationally design more potent and effective targeted protein degraders. Future studies directly comparing this specific linker against a panel of alternatives will be invaluable in further refining our understanding of "linkerology" and accelerating the development of novel therapeutics.
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a revolutionary therapeutic modality. These bifunctional molecules commandeer the cell's natural protein disposal system to eliminate disease-causing proteins. A critical, yet often overlooked, component of these molecules is the linker that connects the target-binding ligand to the E3 ligase-recruiting element. This guide provides a head-to-head comparison of how different lengths of polyethylene glycol (PEG) linkers impact PROTAC efficacy, supported by experimental data, detailed protocols, and illustrative diagrams to inform rational PROTAC design.
The linker is not a mere spacer; its length and composition profoundly influence the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1] PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1][2] The linker's length is a critical determinant of the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination.[3][]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations.[3] The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | PROTAC | Linker (PEG Units/Atoms) | DC50 | Dmax (%) | Cell Line | Key Observations |
| ERα | VHL | PROTAC 12 | 12-atom | Sub-optimal | Sub-optimal | MCF7 | A 16-atom linker was found to be optimal for ERα degradation.[5][6] |
| ERα | VHL | PROTAC 13 | 16-atom | Optimal | Optimal | MCF7 | The 16-atom linker demonstrated superior efficacy in ERα degradation.[][6] |
| TBK1 | VHL | Various | < 12 atoms | No apparent activity | - | - | Linkers shorter than 12 atoms showed no significant degradation.[7][8] |
| TBK1 | VHL | Various | 12-29 atoms | Submicromolar | >90% | - | Longer linkers exhibited robust degradation potential.[7][8] |
| BRD4 | CRBN | Thalidomide-based | 0 (No PEG) | < 0.5 µM | > 90% | H661 | A short, direct linkage can be highly effective.[9] |
| BRD4 | CRBN | Thalidomide-based | 1 | > 5 µM | ~50% | H661 | A single PEG unit can significantly reduce degradation potency.[9] |
| BRD4 | CRBN | Thalidomide-based | 2 | > 5 µM | ~60% | H661 | Intermediate linker lengths may hinder optimal ternary complex formation.[9] |
| CDK9 | - | - | Various | Dependent on length | - | - | Studies on CDK9-targeting PROTACs have also shown a dependency on linker length for optimal degradation.[1] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.[9]
Visualizing the Mechanism and Workflow
To understand the underlying processes, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[1]
ERα Degradation Assay (Western Blot)
This protocol, adapted from Cyrus et al., outlines the procedure for determining the degradation of endogenous ERα in cells.[1]
-
Cell Culture and Treatment:
-
MCF7 breast cancer cells are plated in 24-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the ERα-targeting PROTACs or a vehicle control (e.g., DMSO) for 48 hours.[1]
-
-
Cell Lysis:
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer containing protease inhibitors.[1]
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software.
-
The level of ERα is normalized to the loading control.
-
The percentage of degradation is calculated relative to the vehicle-treated control.[3]
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[10]
-
Reagent Preparation:
-
Prepare a solution containing the target protein and the E3 ligase complex in an appropriate assay buffer.[10]
-
-
PROTAC Addition:
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.[10]
-
-
Incubation:
-
Incubate the mixture to allow for the formation of the ternary complex.[10]
-
-
Antibody Addition:
-
Add donor and acceptor-labeled antibodies that specifically bind to the target protein and E3 ligase, respectively.[10]
-
-
Second Incubation:
-
Incubate to allow for antibody binding to the complex.[10]
-
-
Plate Reading:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor).[10]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.[10]
-
Target Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[10]
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Immunoprecipitate the target protein using a specific antibody.[10]
-
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Probe the western blot with an anti-ubiquitin antibody to detect the ubiquitinated target protein.[10]
-
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy.[1] The presented data for ERα, TBK1, and BRD4-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[6][7][9] Researchers and drug developers should consider a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination.[9] By employing quantitative techniques such as Western blotting and TR-FRET, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their target of interest.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Bioconjugates: Hydroxy-PEG2-(CH2)2-Boc and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the stability, efficacy, and safety of antibody-drug conjugates (ADCs) and other bioconjugates. This guide provides an objective comparison of conjugates formed with the non-cleavable Hydroxy-PEG2-(CH2)2-Boc linker versus other commonly used linkers. The information presented is supported by experimental data from literature to aid in the rational design of next-generation biotherapeutics.
The stability of a linker in a bioconjugate is paramount, ensuring that the payload remains attached to the targeting moiety (e.g., an antibody) while in systemic circulation, thereby minimizing off-target toxicity.[1] The ideal linker should prevent premature payload release and only deliver the therapeutic agent to the target site.[2] Linkers are broadly categorized as either cleavable or non-cleavable, a fundamental choice that dictates the mechanism of payload release.[3]
This compound: A Non-Cleavable, Hydrophilic Linker
This compound is a non-cleavable linker that incorporates a short polyethylene glycol (PEG) chain.[4] Non-cleavable linkers, in general, are recognized for their high plasma stability.[2] The release of the payload from such conjugates relies on the complete degradation of the antibody backbone within the lysosome of the target cell.[5] The inclusion of a PEG moiety enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong its circulation half-life.[6][]
Comparative Stability of Linker Types
The stability of an ADC is influenced by the linker chemistry, the site of conjugation on the antibody, and the drug-to-antibody ratio (DAR).[1] The following table summarizes the general stability characteristics of different linker classes based on published literature.
| Linker Type | Linker Example(s) | Cleavage Mechanism | Plasma Stability | Key Advantages | Potential Disadvantages |
| Non-Cleavable PEGylated | This compound , Amino-PEG6 | Antibody degradation in lysosome | High | Increased plasma stability, reduced off-target toxicity, improved pharmacokinetics due to PEG.[2][6] | Payload release is dependent on antibody degradation; potential for active metabolites to have reduced cell permeability. |
| Non-Cleavable Thioether | SMCC (Succinimido-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Antibody degradation in lysosome | High | High stability in circulation.[2] | Maleimide chemistry can be prone to retro-Michael reaction leading to payload loss, though modifications can improve stability.[5] |
| Cleavable Peptide | Valine-Citrulline (VC) | Enzymatic (e.g., Cathepsin B) | Moderate to High | Efficient payload release in the tumor microenvironment; stable in systemic circulation due to protease inhibitors.[2] | Can be unstable in rodent plasma due to carboxylesterase activity, which may not be representative of human plasma stability.[8] |
| Cleavable Hydrazone | - | pH-sensitive (acidic) | Low to Moderate | Payload release triggered by the low pH of endosomes and lysosomes.[2] | Can be unstable at physiological pH, leading to premature drug release and potential systemic toxicity.[2] |
| Cleavable Disulfide | SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) | Reduction (e.g., Glutathione) | Moderate | Payload release in the reducing intracellular environment. | Susceptible to exchange with circulating thiols, potentially leading to premature payload release. |
Quantitative Stability Data from Comparative Studies
Table 1: In Vitro Plasma Stability of a Non-Cleavable vs. Cleavable Linker
This table summarizes data from a study comparing a novel non-cleavable Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) linker to a cleavable Valine-Citrulline (VC-PABC) linker.[8] The data is presented as the percentage of conjugated drug remaining over time.
| Time Point | OHPAS-ADC (% Conjugated Drug) | VC-PABC-ADC (% Conjugated Drug) |
| 0 h | 100% | 100% |
| 24 h | ~95% | ~60% |
| 48 h | ~90% | ~40% |
| 72 h | ~85% | ~25% |
Data is estimated from graphical representations in the source literature and represents stability in mouse plasma.[8] The OHPAS linker demonstrated significantly higher stability in mouse plasma compared to the VC-PABC linker, which is known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[8]
Table 2: In Vivo Stability of Tandem-Cleavage vs. Mono-Cleavage Linkers in Rats
This table presents data on the percentage of conjugated payload remaining in vivo over time for ADCs with different linker designs.[9]
| Time Point | Tandem-Cleavage Linker ADC (% Conjugated Payload) | Mono-Cleavage (vcMMAE) Linker ADC (% Conjugated Payload) |
| 0 h | 100% | 100% |
| 24 h | ~95% | ~85% |
| 96 h | ~80% | ~60% |
| 168 h | ~65% | ~40% |
Data is estimated from graphical representations in the source literature.[9] The tandem-cleavage linker, designed for enhanced stability, showed improved payload retention on the antibody in vivo compared to the standard vcMMAE linker.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate stability.
Protocol 1: In Vitro Plasma Stability Assessment by LC-MS
This protocol outlines a general procedure for evaluating the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.[10][11]
1. Materials:
-
Antibody-drug conjugate (ADC)
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Wash buffers
-
Elution buffer
-
Reducing agent (e.g., DTT)
-
LC-MS system
2. Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.
-
Capture the ADC from the plasma using immunoaffinity beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Reduce the eluted ADC to separate the light and heavy chains.
-
Analyze the samples using LC-MS to determine the drug load on each chain and calculate the average DAR.
-
A decrease in DAR over time indicates payload loss and linker instability.
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
This protocol describes the use of SEC to quantify the formation of aggregates in an ADC sample.[12][13]
1. Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile phase (e.g., phosphate buffer with or without organic modifier)
-
HPLC system with a UV detector
2. Procedure:
-
Prepare the ADC sample in the mobile phase to a known concentration (e.g., 1-2 mg/mL).[14]
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the sample isocratically.
-
Monitor the eluent at 280 nm.
-
The chromatogram will show peaks corresponding to aggregates, the monomeric ADC, and potentially fragments.
-
Integrate the peak areas to quantify the percentage of aggregates.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a common method for assessing the cytotoxic potential of an ADC on cancer cell lines.[15][16]
1. Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Incubate for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.[15]
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Experimental Workflow for ADC Stability and Efficacy Assessment
Caption: Workflow for the assessment of ADC stability and efficacy.
General Mechanism of Action for ADCs with Different Linker Types
Caption: Generalized mechanism of action for ADCs.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 6. purepeg.com [purepeg.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Hydroxy-PEG2-(CH2)2-Boc
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Hydroxy-PEG2-(CH2)2-Boc, a bifunctional PROTAC linker, ensuring compliance and minimizing risk.
1. Hazard Assessment and Safety Precautions
Key Safety and Handling Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Synonyms | tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate | [2] |
| CAS Number | 139115-91-6 | [2] |
| Molecular Formula | C9H19NO4 | [2] |
| Potential Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been thoroughly investigated. | [3][4] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn at all times. | [3] |
| Handling | Avoid creating dust or aerosols. Use in a well-ventilated area, preferably a chemical fume hood. | [3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [3][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [3] |
2. Disposal Workflow
The proper disposal of this compound and its associated waste requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the decision-making process for appropriate disposal.
Caption: Decision workflow for the proper disposal of this compound.
3. Step-by-Step Disposal Protocol
3.1. Unused or Expired Chemical
-
Do not dispose of down the drain or in regular trash.
-
Keep the chemical in its original container if possible, ensuring the label is intact and legible.
-
If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container. The label should clearly state "Waste this compound".
-
Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]
3.2. Liquid Waste (e.g., solutions from experiments)
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.[1]
-
The waste container label should include the chemical name and approximate concentration.
-
Do not mix this waste with other incompatible waste streams.[1]
-
Store the container in a designated satellite accumulation area.
-
Contact your EHS department for pickup and disposal.
3.3. Solid Waste (e.g., contaminated labware)
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, weighing paper, and contaminated absorbent materials, should be considered chemical waste.[1]
-
Collect these materials in a dedicated, sealed, and clearly labeled container or a designated hazardous waste bag.
-
Store the container in a designated satellite accumulation area.
-
Dispose of the container through your institution's EHS-approved waste stream.
3.4. Spill Cleanup
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[1]
-
Carefully sweep or scoop up the absorbed material to avoid generating dust.
-
Place the cleanup materials into a sealed, labeled container for hazardous waste.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water.
-
Collect all decontamination materials for disposal as chemical waste.
4. Regulatory Compliance
All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4] It is the responsibility of the researcher and their institution to ensure full compliance with all applicable laws. Always consult your institution's specific waste management policies and EHS department for guidance. When in doubt, treat the chemical waste as hazardous.
References
Essential Safety and Operational Guidance for Handling Hydroxy-PEG2-(CH2)2-Boc
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Hydroxy-PEG2-(CH2)2-Boc, a PROTAC and ADC linker. Adherence to these protocols is critical for personal safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes of the chemical. Standard safety glasses are considered insufficient.[1] |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact.[1] It is advisable to inspect gloves before use and change them immediately if contaminated.[1] For enhanced protection, double gloving can be considered.[1] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect skin and clothing from accidental spills.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent the inhalation of any potential dust or aerosols, it is recommended to handle the compound in a certified chemical fume hood.[1][2] |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for mitigating risks.
Experimental Protocol: Step-by-Step Handling
-
Preparation : Before handling the compound, ensure that all necessary materials and equipment are prepared to minimize movement and the potential for spills.[1] The compound is typically stored at -20°C; allow the container to equilibrate to room temperature before opening to prevent condensation.[1]
-
Handling :
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[2]
-
Avoid direct contact with skin and eyes.[2]
-
In case of skin contact, immediately wash the affected area with soap and water.[2]
-
For eye contact, flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek medical attention.[2]
-
-
Post-Handling :
Spill Management
In the event of a spill, evacuate the immediate area.[2] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[2] Collect the absorbed material into a sealed, labeled container for proper disposal.[2] Clean the spill area with a suitable solvent, followed by soap and water.[2]
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, must be collected in a designated and properly labeled hazardous waste container.[1]
-
Solid Waste : Any unused or expired compound must be disposed of as hazardous chemical waste.[1]
-
Institutional Guidelines : Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of the chemical down the drain.[4] Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]
Visualizing the Workflow
To further clarify the procedural flow of handling and disposal, the following diagrams illustrate the key steps and decision points.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
